Sulfo-Cy3 hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H38N4O7S2 |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
2-[(E,3E)-3-[1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |
InChI Key |
KPOBKBQVYQSQSR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Sulfo-Cy3 Hydrazide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3 hydrazide is a water-soluble, bright orange fluorescent dye that is a valuable tool in biological research and drug development.[1] Its core structure consists of the well-established Cyanine3 (Cy3) fluorophore, modified with a hydrazide functional group and sulfonate groups.[2][3] The sulfonate groups impart excellent water solubility, eliminating the need for organic solvents in many biological applications.[1] The hydrazide moiety allows for the covalent labeling of biomolecules containing aldehyde or ketone groups.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Core Properties and Characteristics
This compound is characterized by its bright fluorescence, high water solubility, and specific reactivity towards carbonyl groups. These properties make it an ideal probe for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below. These values may vary slightly between different suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 630.78 g/mol | |
| Chemical Formula | C₃₀H₃₈N₄O₇S₂ | |
| Excitation Maximum (λex) | ~548 nm | |
| Emission Maximum (λem) | ~563 nm | |
| Molar Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 | |
| Solubility | High in water, DMF, and DMSO | |
| Storage | Store at -20°C, protected from light. Can be transported at ambient temperature for up to 3 weeks. |
Reaction Mechanism
The primary utility of this compound lies in its ability to covalently bind to aldehyde and ketone groups. This reaction, known as a hydrazone formation, is a Schiff base formation that results in a stable carbon-nitrogen double bond. This specific reactivity allows for the targeted labeling of biomolecules.
Caption: Reaction of this compound with a carbonyl group.
Experimental Protocols
Labeling of Glycoproteins via Periodate Oxidation
This method is widely used for labeling cell surface glycoproteins, as the carbohydrate moieties can be selectively oxidized to generate aldehyde groups.
Materials:
-
This compound
-
Glycoprotein sample (e.g., antibody)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M glycerol or ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh 20-100 mM solution of sodium periodate in the Reaction Buffer. Protect this solution from light.
-
Add the periodate solution to the glycoprotein solution to a final periodate concentration of 1-10 mM.
-
Incubate the reaction on ice or at 4°C for 15-30 minutes, protected from light.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 5-10 minutes on ice.
-
Remove excess periodate and quenching reagent by passing the solution through a desalting column pre-equilibrated with the Reaction Buffer.
-
-
Coupling with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO or water (e.g., 10-50 mM).
-
Add the this compound stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point.
-
Incubate the reaction for 2 hours to overnight at room temperature, protected from light.
-
-
Purification of Labeled Glycoprotein:
-
Remove unconjugated this compound by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the labeled protein. The labeled protein can be identified by its orange color and by monitoring the absorbance at 280 nm (for protein) and ~548 nm (for Sulfo-Cy3).
-
Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.
-
Caption: Workflow for labeling glycoproteins with this compound.
Labeling of Carboxyl Groups using EDAC Chemistry
This compound can also be used to label molecules containing carboxyl groups (e.g., proteins, peptides) through the use of a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC). EDAC activates the carboxyl group, allowing it to react with the primary amine of the hydrazide.
Materials:
-
This compound
-
Molecule with carboxyl groups (e.g., protein)
-
EDAC (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Add EDAC (and optionally Sulfo-NHS) to the solution. A common starting point is a final concentration of 2-10 mM EDAC and 5-10 mM Sulfo-NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Coupling with this compound:
-
Immediately add the this compound to the reaction mixture. A 10- to 50-fold molar excess of the hydrazide over the carboxyl-containing molecule is recommended.
-
Adjust the pH of the reaction to 7.2-7.5 by adding Reaction Buffer if necessary.
-
Incubate for 2 hours at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Caption: EDAC-mediated labeling of carboxyl groups.
Applications in Research
A key application of this compound is in the study of cellular processes such as receptor-mediated endocytosis. By labeling cell surface glycoproteins on live cells, the internalization and trafficking of these molecules can be visualized and quantified.
Visualizing Receptor-Mediated Endocytosis
The following diagram illustrates a general workflow for studying receptor-mediated endocytosis using this compound.
Caption: Workflow for studying receptor-mediated endocytosis.
Conclusion
This compound is a versatile and highly effective fluorescent probe for the specific labeling of aldehydes and ketones in biological molecules. Its excellent water solubility and bright fluorescence make it a superior choice for a wide range of applications in cell biology, biochemistry, and drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their experimental designs.
References
A Technical Guide to the Spectral Properties of Sulfo-Cy3 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy3 hydrazide is a water-soluble, fluorescent dye that is an invaluable tool in a wide range of biomedical and biotechnological research. Its bright orange-red fluorescence, high aqueous solubility, and specific reactivity towards carbonyl groups make it an ideal candidate for the sensitive detection and visualization of biomolecules. This technical guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for their determination, and key applications in bioconjugation.
Core Spectral and Physicochemical Properties
The utility of a fluorophore is defined by its unique spectral characteristics. This compound exhibits a strong absorbance in the green region of the visible spectrum and emits bright fluorescence in the orange-red region. The key spectral and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~548 - 555 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~563 - 570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | |
| Molecular Weight | ~630.78 g/mol | |
| Solubility | Water, DMSO, DMF |
Chemical Reactivity and Applications
This compound's primary utility lies in its hydrazide functional group, which readily reacts with aldehydes and ketones to form stable hydrazone bonds. This specific reactivity allows for the targeted labeling of biomolecules containing or modified to contain these carbonyl groups.
A significant application is the labeling of glycoproteins. The cis-diol groups within the carbohydrate moieties of glycoproteins can be gently oxidized using sodium periodate to generate aldehyde groups. These aldehydes then serve as reactive handles for covalent attachment of this compound. This method is particularly advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, distal to the antigen-binding site, thus minimizing interference with the antibody's function.
The reaction of this compound with an aldehyde-containing biomolecule is depicted in the following signaling pathway diagram.
Caption: Reaction of this compound with a carbonyl group.
Experimental Protocols
Accurate determination of the spectral properties of this compound is crucial for quantitative applications. The following are generalized protocols for measuring key spectral parameters.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using a spectrophotometer and the Beer-Lambert law.
Materials:
-
This compound
-
High-purity solvent (e.g., water, DMSO)
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorbance maximum.
-
Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λex) using the spectrophotometer. Use the pure solvent as a blank.
-
Plot data: Plot the absorbance values against the corresponding molar concentrations.
-
Calculate extinction coefficient: The molar extinction coefficient (ε) is the slope of the resulting linear regression, as derived from the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically measured relative to a standard with a known quantum yield.
Materials:
-
This compound solution of known absorbance
-
A quantum yield standard with similar excitation and emission properties (e.g., Rhodamine 6G in ethanol)
-
Fluorometer
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare solutions: Prepare a solution of this compound and a solution of the quantum yield standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.
-
Measure fluorescence spectra: Using a fluorometer, record the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate quantum yield: The quantum yield of the sample (Φsample) can be calculated using the following formula: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Protocol for Labeling Glycoproteins
This protocol outlines the general steps for labeling a glycoprotein, such as an antibody, with this compound.
Caption: Experimental workflow for glycoprotein labeling.
Materials:
-
Purified glycoprotein (e.g., antibody)
-
This compound
-
Sodium periodate (NaIO4)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., ethylene glycol)
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Prepare a fresh solution of sodium periodate in the reaction buffer.
-
Add the periodate solution to the glycoprotein solution and incubate in the dark at room temperature for 15-30 minutes.
-
Quench the reaction by adding a quenching solution.
-
Remove excess periodate and byproducts by buffer exchange into the reaction buffer.
-
-
Labeling Reaction:
-
Dissolve this compound in a small amount of DMSO or water.
-
Add the this compound solution to the oxidized glycoprotein solution. A molar excess of the dye is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled glycoprotein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which can be identified by their color and by monitoring the absorbance at 280 nm (for protein) and ~550 nm (for Sulfo-Cy3).
-
-
Storage:
-
Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
This comprehensive guide provides the foundational knowledge for the effective use of this compound in research and development. By understanding its spectral properties and the methodologies for its application, researchers can confidently employ this versatile fluorophore for sensitive and specific biomolecular detection.
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 4. docs.aatbio.com [docs.aatbio.com]
Sulfo-Cy3 Hydrazide: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core photophysical properties of Sulfo-Cy3 hydrazide, a water-soluble fluorescent dye essential for biological labeling and detection. This document outlines its quantum yield and extinction coefficient, provides detailed experimental protocols for their determination, and illustrates a key application in glycoprotein labeling.
Core Photophysical Properties
This compound is a bright, orange-fluorescent dye that is well-suited for a variety of bioconjugation applications in aqueous environments.[1] Its key spectroscopic characteristics are summarized in the table below.
| Property | Value | Units |
| Quantum Yield (Φ) | 0.1 | - |
| Molar Extinction Coefficient (ε) | 162,000 | cm⁻¹M⁻¹ |
| Excitation Maximum (λex) | 548 | nm |
| Emission Maximum (λem) | 563 | nm |
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is critical for quantitative fluorescence studies. The following protocols provide detailed methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.
Materials:
-
This compound
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
Appropriate solvent (e.g., phosphate-buffered saline, PBS)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a stock solution of a specific concentration (e.g., 1 mM).
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λmax = 548 nm) using the spectrophotometer. Use the same solvent as a blank.
-
Plot a calibration curve: Plot the absorbance values against the corresponding concentrations.
-
Calculate the extinction coefficient: The slope of the resulting linear regression line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard, is a common and reliable approach.
Materials:
-
This compound solution of known absorbance
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G)
-
Fluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent compatible with both the sample and the standard
Procedure:
-
Prepare sample and standard solutions: Prepare a series of dilute solutions of both the this compound and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance spectra: Record the absorbance spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure fluorescence spectra: Excite the sample and standard solutions at the same wavelength and record their fluorescence emission spectra.
-
Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the this compound (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)
Where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Application: Glycoprotein Labeling Workflow
This compound is widely used for the specific labeling of glycoproteins. The hydrazide functional group reacts with aldehyde groups, which can be generated by the mild oxidation of cis-diols in the sugar moieties of glycoproteins. This site-specific labeling is particularly useful for attaching fluorescent probes away from the protein's active sites.
Caption: Workflow for labeling glycoproteins with this compound.
References
Sulfo-Cy3 Hydrazide: A Technical Guide to Water Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3 hydrazide is a bright, water-soluble fluorescent dye belonging to the cyanine family. Its intrinsic fluorescence and reactive hydrazide group make it a valuable tool for the fluorescent labeling of biomolecules, particularly those containing aldehyde or ketone functionalities. The presence of sulfonate groups significantly enhances its hydrophilicity, rendering it highly soluble in aqueous solutions and ideal for bioconjugation reactions without the need for organic co-solvents.[1][2][3][4][5] This guide provides a comprehensive overview of the water solubility and stability of this compound, along with detailed experimental protocols for its use and characterization.
Core Properties of this compound
A summary of the key physical and spectral properties of this compound is presented below. This data is essential for designing and executing labeling experiments and for the proper handling and storage of the dye.
| Property | Value | Reference(s) |
| Molecular Weight | 630.78 g/mol | |
| Excitation Maximum (λex) | ~548 - 555 nm | |
| Emission Maximum (λem) | ~563 - 572 nm | |
| Extinction Coefficient | 150,000 - 162,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.1 | |
| Recommended Storage | -20°C, protected from light, desiccated |
Water Solubility
This compound is characterized by its high water solubility, a key feature attributed to its sulfonate (SO₃⁻) groups. This property allows for its direct use in aqueous buffers common in biological research, eliminating the potential for protein denaturation or aggregation that can be caused by the introduction of organic co-solvents.
Stability Profile
The stability of this compound is a critical factor for its successful application in labeling and imaging experiments. The following sections detail its stability concerning pH, temperature, and light exposure.
pH Stability
The fluorescence of Sulfo-Cy3 is largely independent of pH within the physiological range (pH 4-10), making it a robust reporter in a variety of biological buffers and cellular environments. This stable fluorescence across a broad pH range ensures reliable signal detection in experiments where pH may fluctuate.
Thermal Stability and Storage
For long-term storage, this compound should be kept as a lyophilized powder at -20°C, protected from light and moisture. Under these conditions, the dye is stable for extended periods.
Stock solutions of the dye in anhydrous organic solvents like DMSO or DMF are generally stable for several weeks to months when stored at -20°C. However, it is crucial to minimize freeze-thaw cycles. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment to avoid potential degradation.
Photostability
Like most cyanine dyes, Sulfo-Cy3 is susceptible to photobleaching upon prolonged exposure to high-intensity light. However, it is generally considered to have good photostability, suitable for many fluorescence microscopy applications. The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the presence of oxygen and other reactive species in the local environment.
The photobleaching of cyanine dyes often occurs from the excited triplet state through reactions with molecular oxygen, leading to the formation of reactive oxygen species that can chemically degrade the dye molecule.
Below is a Jablonski diagram illustrating the potential pathways of photobleaching for a fluorophore like Sulfo-Cy3.
Caption: Jablonski diagram illustrating the photophysical pathways of a fluorophore.
Experimental Protocols
Protocol for Labeling Aldehyde/Ketone-Containing Proteins with this compound
This protocol describes the general steps for labeling glycoproteins or other proteins containing aldehyde or ketone groups with this compound.
1. Preparation of Protein:
-
If starting with a glycoprotein, the aldehyde groups can be generated by oxidation of cis-diols in the carbohydrate moieties using sodium periodate.
-
Dissolve the protein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30-60 minutes in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 10-20 mM.
-
Remove excess periodate and byproducts by dialysis or using a desalting column equilibrated with the labeling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
2. Preparation of this compound Stock Solution:
-
Allow the vial of lyophilized this compound to warm to room temperature.
-
Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.
3. Labeling Reaction:
-
Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Labeled Protein:
-
Remove the unreacted dye by size exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
The reaction of the hydrazide group with an aldehyde to form a stable hydrazone bond is depicted in the following workflow.
Caption: Reaction of this compound with an aldehyde-containing protein.
Protocol for Assessing the Photostability of Sulfo-Cy3 Labeled Molecules
This protocol provides a general workflow for quantifying the photostability of Sulfo-Cy3 conjugated to a biomolecule using fluorescence microscopy.
1. Sample Preparation:
-
Prepare a slide with the Sulfo-Cy3 labeled biomolecule of interest immobilized on the surface or within a hydrogel.
-
Use an imaging buffer that mimics the experimental conditions, and consider the use of an oxygen scavenging system (e.g., glucose oxidase/catalase) to reduce photobleaching.
2. Microscope Setup:
-
Use a fluorescence microscope equipped with a suitable laser line for excitation of Sulfo-Cy3 (e.g., 532 nm or 561 nm) and appropriate emission filters.
-
Set the laser power, exposure time, and detector gain to obtain a good initial signal-to-noise ratio.
3. Time-Lapse Imaging:
-
Acquire a series of images of the same field of view at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 5-10 minutes).
-
It is crucial to maintain constant illumination power and imaging parameters throughout the experiment.
4. Data Analysis:
-
Select regions of interest (ROIs) containing the fluorescently labeled molecules.
-
Measure the mean fluorescence intensity within the ROIs for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is a measure of the photostability.
The following diagram illustrates the experimental workflow for assessing photostability.
Caption: Experimental workflow for assessing the photostability of a fluorophore.
Conclusion
This compound is a robust and versatile fluorescent probe for the labeling of biomolecules in aqueous environments. Its high water solubility and stable fluorescence across a wide pH range make it an excellent choice for a variety of applications in biological research and drug development. While highly soluble, a specific quantitative value for its solubility limit remains to be published. Proper storage and handling, particularly protection from light and minimizing freeze-thaw cycles of stock solutions, are essential to ensure its performance. By following the provided protocols, researchers can effectively utilize this compound for sensitive and reliable fluorescence-based detection and imaging.
References
The Principle of Hydrazide Reaction with Aldehydes and Ketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction between hydrazides and aldehydes or ketones to form hydrazones. This condensation reaction is a cornerstone of synthetic chemistry, with wide-ranging applications in medicinal chemistry, bioconjugation, and materials science. This document details the underlying mechanism, kinetic considerations, experimental protocols, and the significant role of hydrazones in drug development.
Core Reaction Mechanism: Hydrazone Formation
The reaction between a hydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction that results in the formation of a hydrazone and a molecule of water.[1] The overall process can be broken down into two key steps:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazide, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-limiting step of the reaction at neutral pH.[2]
The reaction is reversible and its equilibrium can be influenced by factors such as pH and the presence of catalysts.
Kinetics and Catalysis
The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The reaction is typically fastest at a slightly acidic pH (around 4-5).[3] At low pH, the hydrazide becomes protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group.[4] At high pH, the dehydration of the tetrahedral intermediate is slow.
The reaction can be catalyzed by both acids and nucleophiles.
-
Acid Catalysis: An acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[4]
-
Nucleophilic Catalysis: Certain nucleophiles, most notably aniline and its derivatives, can significantly accelerate hydrazone formation. The aniline catalyst first reacts with the aldehyde or ketone to form a more reactive protonated Schiff base intermediate, which then readily undergoes transimination with the hydrazide to form the final hydrazone product.
Quantitative Data on Reaction Kinetics and Yields
The following tables summarize quantitative data on the kinetics and yields of hydrazone formation under various conditions.
Table 1: Second-Order Rate Constants for Hydrazone Formation at pH 7.4
| Hydrazine | Carbonyl Compound | Catalyst | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Phenylhydrazine | 4-Nitrobenzaldehyde | None | 0.045 | |
| Phenylhydrazine | Benzaldehyde | None | 0.010 | |
| Phenylhydrazine | 4-Methoxybenzaldehyde | None | 0.002 | |
| Phenylhydrazine | 2-Acetylpyridine | None | 0.23 | |
| 2-Carboxyphenylhydrazine | Benzaldehyde | None | 0.087 | |
| NBD Hydrazine | 4-Nitrobenzaldehyde | Aniline (1 mM) | 2.3 ± 0.2 | |
| NBD Hydrazine | 4-Nitrobenzaldehyde | 5-Methoxyanthranilic acid (1 mM) | 84-fold increase over uncatalyzed |
Table 2: Yields of Hydrazone Synthesis with Isoniazid
| Aldehyde | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Ethanol | Acetic Acid | 2.5 - 3 | Excellent | |
| 4-Hydroxybenzaldehyde | Ethanol | Acetic Acid | 2.5 - 3 | Excellent | |
| 4-Formylphenyl benzenesulfonates | Ethanol | Glacial Acetic Acid | Reflux | 47 - 77 | |
| 5-(4-Nitrophenyl)-2-furaldehyde | Mechanochemical (co-grinding) | None | 1.5 | >98% conversion | |
| Various aromatic aldehydes | Mechanochemical (co-grinding) | None | - | 80 - 99 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the reaction of hydrazides with aldehydes and ketones.
General Protocol for the Synthesis of Isonicotinic Hydrazones
This protocol describes the synthesis of hydrazones from isoniazid and various substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Isoniazid (Isonicotinic hydrazide)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Distilled water
Procedure:
-
Dissolve 2 mmol of the desired alkoxy benzaldehyde derivative in ethanol in a round-bottom flask.
-
Add 2 mmol of isoniazid to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2.5 to 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with cold distilled water.
-
Dry the purified product. For further purification, the product can be washed with a 30% ethyl acetate in hexane solution.
Protocol for the 2,4-Dinitrophenylhydrazine (DNPH) Test for Aldehydes and Ketones
This qualitative test is used to detect the presence of aldehydes and ketones. A positive test is indicated by the formation of a yellow, orange, or red precipitate of the corresponding 2,4-dinitrophenylhydrazone.
Materials:
-
2,4-Dinitrophenylhydrazine (Brady's reagent)
-
Test compound (aldehyde or ketone)
-
Ethanol (95%)
-
Test tubes
Procedure:
-
Prepare the 2,4-dinitrophenylhydrazine reagent by dissolving 1 g of 2,4-dinitrophenylhydrazine in 5.0 mL of concentrated sulfuric acid, followed by the addition of 7.0 mL of water and 25 mL of 95% ethanol. Stir the solution until the solid dissolves.
-
In a test tube, dissolve a few drops of the test compound in 2 mL of 95% ethanol.
-
Add 2 mL of the prepared 2,4-dinitrophenylhydrazine reagent to the test tube.
-
Shake the mixture and observe for the formation of a precipitate. If no precipitate forms immediately, allow the mixture to stand for 15 minutes.
-
The formation of a yellow, orange, or red precipitate indicates a positive test for an aldehyde or ketone.
Applications in Drug Development and Medicinal Chemistry
The hydrazone moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities and its utility as a linker in bioconjugation.
-
Bioactive Molecules: A wide range of hydrazone derivatives have been synthesized and evaluated for their pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The presence of the azomethine group (-NH-N=CH-) is crucial for these biological activities.
-
Prodrug Design: The reversible nature of the hydrazone linkage makes it an attractive tool for the design of prodrugs. Drugs can be conjugated to carrier molecules via a hydrazone linker, which is stable at physiological pH but can be cleaved under the acidic conditions of specific cellular compartments, such as endosomes or the tumor microenvironment, to release the active drug.
-
Bioconjugation: Hydrazone ligation is a widely used bioconjugation technique for labeling proteins, antibodies, and other biomolecules. The reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for biological applications. Aniline-catalyzed hydrazone ligation has been shown to be a particularly efficient method for attaching proteins to surfaces for biosensor applications. The modular nature of this chemistry allows for the controlled assembly of multifunctional nanoparticles for applications such as cell imaging and tumor targeting.
The synthetic accessibility and the ease of modification of the hydrazone scaffold continue to make it a valuable tool for the development of new therapeutic agents and diagnostic tools.
References
- 1. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]
- 2. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
The Advantage of Sulfonated Cyanine Dyes in Biological Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and drug development. Among the vast array of fluorescent probes, cyanine dyes have emerged as a powerful tool due to their high molar extinction coefficients, excellent fluorescence quantum yields, and tunable spectral properties. A key innovation in the evolution of these dyes has been the introduction of sulfonate groups, leading to the development of sulfonated cyanine dyes. This technical guide provides an in-depth exploration of the advantages conferred by sulfonation, offering a comparative analysis with their non-sulfonated counterparts, detailed experimental protocols, and visual representations of key processes to aid in their practical application.
Core Advantages of Sulfonation
The primary distinction between sulfonated and non-sulfonated cyanine dyes lies in the presence of one or more sulfonate (SO₃⁻) groups. These negatively charged moieties impart significant advantages, primarily revolving around enhanced water solubility . This fundamental property translates into several practical benefits in a laboratory setting.
1. Superior Water Solubility: Sulfonated cyanine dyes, such as sulfo-Cy3 and sulfo-Cy5, are highly soluble in aqueous buffers.[1][2] This eliminates the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are typically required to dissolve non-sulfonated cyanine dyes.[1][2] The ability to work in entirely aqueous conditions simplifies the labeling process and is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents.[3]
2. Reduced Aggregation: The charged sulfonate groups contribute to electrostatic repulsion between dye molecules. This significantly reduces the tendency of the dyes to aggregate in aqueous solutions, a common issue with hydrophobic non-sulfonated cyanine dyes. Dye aggregation can lead to fluorescence quenching and inaccurate quantification, so its prevention is crucial for reliable and reproducible results.
3. Simplified Labeling Protocols: The high water solubility of sulfonated cyanine dyes streamlines the bioconjugation process. Researchers can directly dissolve the dye in the same aqueous buffer as the target biomolecule (e.g., protein, antibody, or nucleic acid), simplifying the experimental setup and reducing the number of handling steps.
4. Improved Purification of Conjugates: When purifying labeled proteins via dialysis against an aqueous buffer, the high water solubility of sulfonated dyes ensures the efficient removal of unconjugated dye molecules.
5. Consistent Spectral Properties: Importantly, the addition of sulfonate groups has a minimal impact on the spectral properties of the cyanine core. Sulfonated and non-sulfonated versions of the same cyanine dye (e.g., sulfo-Cy5 and Cy5) exhibit nearly identical excitation and emission maxima, allowing for their use with the same filter sets and instrumentation.
Quantitative Comparison of Sulfonated and Non-Sulfonated Cyanine Dyes
The following table summarizes the key quantitative parameters of commonly used sulfonated and non-sulfonated cyanine dyes. While spectral properties are similar, subtle differences in quantum yield and extinction coefficients can be observed.
| Dye | Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| Cy3 | Non-Sulfonated | ~550 | ~570 | ~150,000 | ~0.15 | Requires organic co-solvent for dissolution. |
| Sulfo-Cy3 | Sulfonated | ~554 | ~568 | ~150,000 | ~0.10 | High water solubility, reduced aggregation. |
| Cy5 | Non-Sulfonated | ~649 | ~670 | ~250,000 | ~0.20 - 0.27 | Prone to photobleaching; requires organic co-solvent. |
| Sulfo-Cy5 | Sulfonated | ~646 | ~662 | ~250,000 - 271,000 | ~0.20 | Excellent water solubility; ideal for aqueous labeling. |
| Cy7 | Non-Sulfonated | ~750 | ~776 | ~250,000 | ~0.28 | Near-infrared dye; requires organic co-solvent. |
| Sulfo-Cy7 | Sulfonated | ~754 | ~778 | ~250,000 | ~0.12 | Water-soluble near-infrared dye for in vivo imaging. |
Experimental Protocols
Antibody Labeling with Sulfonated Cyanine NHS Ester
This protocol describes a general procedure for conjugating a sulfonated cyanine dye functionalized with an N-hydroxysuccinimide (NHS) ester to an antibody. NHS esters react with primary amines on proteins to form stable amide bonds.
Materials:
-
Antibody solution (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
-
Sulfonated Cyanine NHS ester
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA or gelatin). If necessary, dialyze the antibody against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-8.5.
-
-
Dye Preparation:
-
Immediately before use, dissolve the sulfonated cyanine NHS ester in the reaction buffer to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution. A dye-to-antibody molar ratio of 10:1 is a good starting point for optimization.
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a desalting column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody. The free dye will elute later.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of a sulfonated cyanine dye-conjugated secondary antibody for indirect immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS with 0.1% Triton X-100
-
Primary antibody (unlabeled)
-
Sulfonated cyanine dye-conjugated secondary antibody
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Fixation:
-
Rinse cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Rinse three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Rinse three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
-
Secondary Antibody Incubation:
-
Dilute the sulfonated cyanine dye-conjugated secondary antibody in the Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip and allow the mounting medium to cure.
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualizing Key Processes and Concepts
Antibody Labeling Workflow
References
Methodological & Application
Application Notes and Protocols for Sulfo-Cy3 Hydrazide Glycoprotein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of glycoproteins is a critical technique in glycobiology, diagnostics, and the development of targeted therapeutics. Sulfo-Cy3 hydrazide provides a robust method for covalently attaching a bright, water-soluble fluorescent dye to the carbohydrate moieties of glycoproteins. This method preserves the protein's structural integrity and biological function by targeting the glycan portions, which are often distal to the protein's active sites.[1][2]
The labeling process is a two-step procedure.[2] First, the cis-diol groups present in the sugar residues of the glycoprotein, particularly sialic acids, are gently oxidized using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups.[1][2] Subsequently, the hydrazide group of Sulfo-Cy3 reacts with these aldehydes to form a stable hydrazone bond, resulting in a fluorescently labeled glycoprotein. The sulfonate group of Sulfo-Cy3 enhances its water solubility, making it ideal for use in aqueous buffer systems.
Experimental Workflow
The overall workflow for labeling glycoproteins with this compound consists of three main stages: oxidation of the glycoprotein, coupling with the hydrazide dye, and purification of the labeled conjugate.
Caption: Workflow for this compound labeling of glycoproteins.
Quantitative Data Summary
The efficiency of glycoprotein labeling with this compound is influenced by several factors, including the concentration of sodium periodate, the molar ratio of dye to protein, and the reaction time. The following table provides representative data on how these parameters can affect the Degree of Labeling (DOL).
| Condition | NaIO₄ Concentration (mM) | [Sulfo-Cy3] : [Protein] Molar Ratio | Incubation Time (hours) | Degree of Labeling (DOL) |
| 1 | 1 | 10:1 | 2 | 1.5 - 2.5 |
| 2 | 1 | 20:1 | 2 | 2.5 - 4.0 |
| 3 | 10 | 10:1 | 2 | 3.0 - 5.0 |
| 4 | 10 | 20:1 | 2 | 4.5 - 7.0 |
| 5 | 10 | 20:1 | 4 | 5.0 - 8.0 |
Note: The optimal conditions should be determined empirically for each specific glycoprotein. The DOL can be calculated using spectrophotometric measurements of the protein at 280 nm and the Sulfo-Cy3 dye at its maximum absorbance (~548 nm).
Detailed Experimental Protocols
This protocol provides a general guideline for the labeling of glycoproteins with this compound.
Materials and Reagents
-
Purified Glycoprotein (e.g., IgG antibody)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 or 50-100 mM Sodium Phosphate, pH 7.0-7.5
-
Quenching Solution (Optional): 15% v/v Ethylene Glycol or 200 mM Sodium Sulfite
-
Desalting columns (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol 1: Oxidation of Glycoprotein
This step generates reactive aldehyde groups on the carbohydrate chains of the glycoprotein.
-
Prepare Glycoprotein: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer. This solution is light-sensitive and should be prepared in a tube protected from light.
-
Initiate Oxidation: Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM. For selective oxidation of sialic acid residues, use a lower concentration (1 mM). For broader oxidation of other sugar residues, a higher concentration (10 mM) can be used.
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or on ice, protected from light.
-
Quench Reaction (Optional but Recommended): To stop the oxidation, the reaction can be quenched by adding a quenching solution.
-
Purify Oxidized Glycoprotein: Remove excess sodium periodate and byproducts by passing the solution through a desalting column pre-equilibrated with Labeling Buffer.
Protocol 2: Labeling with this compound
This step covalently attaches the this compound to the oxidized glycoprotein.
-
Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10-50 mM.
-
Initiate Labeling Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point. The optimal ratio may need to be determined empirically.
-
Incubate: Incubate the reaction for 2 hours to overnight at room temperature.
-
Purify Labeled Glycoprotein: Remove unreacted this compound by passing the solution through a desalting column or by dialysis against PBS, pH 7.4.
-
Storage: Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.
Characterization of Labeled Glycoprotein
The degree of labeling (DOL) can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled glycoprotein at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy3 (~548 nm, A₅₄₈).
-
Calculate the concentration of the glycoprotein, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the Sulfo-Cy3 dye using its molar extinction coefficient at 548 nm (162,000 M⁻¹cm⁻¹).
-
The DOL is the molar ratio of the dye to the protein.
Further characterization can be performed using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm the integrity and biological activity of the labeled glycoprotein.
References
Application Notes and Protocols: Step-by-Step Antibody Labeling with Sulfo-Cy3 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy3 hydrazide. This method targets the carbohydrate moieties within the Fc region of the antibody, ensuring that the antigen-binding sites remain unobstructed and preserving the antibody's functionality. The procedure involves a two-step process: the oxidation of the antibody's glycan chains to create aldehyde groups, followed by the conjugation of these aldehydes with the hydrazide group of the Sulfo-Cy3 dye to form a stable hydrazone bond.[1][2][3][4] The use of Sulfo-Cy3, a water-soluble and bright fluorescent dye, allows for sensitive detection in various immunoassays.[5]
Principle of the Reaction
The labeling strategy relies on the selective oxidation of cis-diol groups present in the sugar residues of the antibody's glycosylation sites. Sodium meta-periodate is used as a mild oxidizing agent to convert these diols into reactive aldehyde groups. Subsequently, the hydrazide moiety of Sulfo-Cy3 reacts with the newly formed aldehydes under slightly acidic conditions to form a stable hydrazone linkage. This site-specific labeling approach is advantageous as it typically does not interfere with the antigen-binding Fab region of the antibody.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Specifications | Supplier Example |
| Antibody (IgG) | Purified, carrier-free (e.g., no BSA or gelatin), in a non-amine-containing buffer (e.g., PBS) | Varies by user |
| This compound | Molecular Weight: ~700-800 g/mol | Lumiprobe, MedchemExpress |
| Sodium meta-periodate (NaIO₄) | Reagent grade | Sigma-Aldrich |
| Aniline | Reagent grade (optional catalyst) | Sigma-Aldrich |
| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | User-prepared |
| Quenching Solution | Ethylene Glycol or Glycerol | Sigma-Aldrich |
| Purification Resin | Sephadex G-25 or equivalent size-exclusion chromatography media | Cytiva, Bio-Rad |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich |
| Spectrophotometer | Capable of UV-Vis measurements | Varies by user |
| Centrifuge | Microcentrifuge and clinical centrifuge | Varies by user |
| Spin Columns/Desalting Columns | For purification | Thermo Fisher Scientific |
Experimental Protocols
Part 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a compatible buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4. This can be achieved through dialysis or by using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency. Concentrations below 2 mg/mL can significantly reduce conjugation efficiency.
-
Final Buffer Exchange: Prior to oxidation, exchange the antibody buffer to 0.1 M Sodium Acetate, pH 5.5.
Part 2: Oxidation of Antibody Glycans
-
Prepare Periodate Solution: Freshly prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate buffer, pH 5.5.
-
Oxidation Reaction: Add the periodate solution to the antibody solution at a final periodate concentration of 1-10 mM. Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the Reaction: Stop the oxidation by adding a quenching solution like ethylene glycol or glycerol to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature.
-
Remove Excess Periodate: Immediately purify the oxidized antibody from the excess periodate and quenching reagent using a desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5.
Part 3: Conjugation with this compound
-
Prepare Dye Solution: Dissolve this compound in DMSO to a concentration of 10-50 mM.
-
Conjugation Reaction: Add the this compound solution to the purified, oxidized antibody. A typical starting point is a 50-fold molar excess of dye to antibody.
-
Catalyst Addition (Optional): For improved efficiency, aniline can be added as a catalyst to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.
Part 4: Purification of the Labeled Antibody
-
Size-Exclusion Chromatography: Purify the Sulfo-Cy3 labeled antibody from unconjugated dye using a desalting column (e.g., Sephadex G-25).
-
Column Equilibration: Equilibrate the column with PBS, pH 7.2-7.4.
-
Sample Loading and Elution: Load the conjugation reaction mixture onto the column and collect the fractions. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.
-
Pooling Fractions: Identify and pool the fractions containing the labeled antibody, which are typically colored and can be monitored by absorbance at 550 nm.
Characterization of the Conjugate
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, is a critical parameter for ensuring reproducibility.
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 550 nm (A₅₅₀, the absorbance maximum for Cy3).
-
Calculate Concentrations:
-
Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor (CF) is needed. The CF for Cy3 at 280 nm is approximately 0.08.
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ x 0.08)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)
-
-
Dye Concentration:
-
Dye Concentration (M) = A₅₅₀ / ε_dye (where ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹)
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for most antibodies is typically between 2 and 10.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Lower concentrations decrease efficiency. |
| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | Slightly acidic pH is optimal for the subsequent hydrazone formation. |
| Sodium meta-periodate | 1-10 mM (final concentration) | Higher concentrations or longer incubation may damage the antibody. |
| Oxidation Time | 30 minutes at room temperature | Protect from light. |
| Molar Excess of Dye | 20-100 fold | This should be optimized for the specific antibody and desired DOL. |
| Conjugation Time | 2-4 hours at room temperature | Can be extended overnight at 4°C. |
| Optimal DOL | 2-10 | High DOL (>10) can lead to fluorescence quenching and antibody precipitation. |
Visual Representations
References
Application Notes and Protocols for Oligosaccharide Analysis using Sulfo-Cy3 Hydrazide and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, function, and immunogenicity. Consequently, the detailed analysis of oligosaccharides (glycans) is paramount in various fields, including biomarker discovery, biopharmaceutical development, and fundamental glycobiology research. Sulfo-Cy3 hydrazide is a water-soluble, fluorescent dye that reacts specifically with the reducing end of oligosaccharides, enabling sensitive detection and quantification by liquid chromatography (LC) and mass spectrometry (MS). This document provides detailed application notes and protocols for the analysis of oligosaccharides using this compound in conjunction with mass spectrometry.
Principle of the Method
The workflow for oligosaccharide analysis using this compound involves several key steps:
-
Glycan Release: N-glycans are enzymatically released from the glycoprotein of interest, typically using Peptide-N-Glycosidase F (PNGase F).
-
Fluorescent Labeling: The released glycans, which possess a free reducing-end aldehyde or ketone group in their open-ring form, are covalently labeled with this compound through a hydrazone formation reaction.
-
Purification: Excess, unreacted fluorescent dye is removed from the labeled glycan sample to prevent interference in downstream analysis.
-
LC-MS/MS Analysis: The labeled oligosaccharides are separated by liquid chromatography, often using Hydrophilic Interaction Liquid Chromatography (HILIC), and subsequently analyzed by mass spectrometry for identification and quantification. The fluorescent tag enhances ionization efficiency and allows for sensitive detection.
Data Presentation
Table 1: Quantitative Comparison of Common Fluorescent Labels for Glycan Analysis
| Label | Typical Limit of Detection (LOD) | Relative Fluorescence Intensity | Relative MS Signal Intensity (Positive Ion Mode) | Key Advantages |
| This compound | ~200 amol (MALDI-MS)[1] | High | Good | Water-soluble, high fluorescence quantum yield. |
| 2-Aminobenzamide (2-AB) | Low pmol | Moderate | Low | Well-established, extensive databases available. |
| Procainamide | Low pmol | High | High | Excellent ionization efficiency in positive mode MS. |
| RapiFluor-MS | High fmol | High | Very High | Rapid labeling protocol, excellent MS sensitivity. |
Note: The performance of different labels can vary depending on the specific experimental conditions, instrumentation, and the nature of the oligosaccharides being analyzed.
Experimental Protocols
Protocol 1: N-Glycan Release from Glycoproteins
Materials:
-
Glycoprotein sample (e.g., purified antibody, serum)
-
Denaturing Buffer (e.g., 5% SDS, 1 M DTT)
-
NP-40 Solution (10%)
-
PNGase F (Peptide-N-Glycosidase F)
-
Incubation buffer for PNGase F (e.g., sodium phosphate buffer, pH 7.5)
-
Microcentrifuge tubes
-
Heat block
Procedure:
-
To a microcentrifuge tube, add up to 100 µg of the glycoprotein sample.
-
Add Denaturing Buffer to a final concentration of 0.5% SDS and 100 mM DTT. Adjust the total volume with ultrapure water.
-
Incubate the sample at 95°C for 5 minutes to denature the protein.
-
Allow the sample to cool to room temperature.
-
Add NP-40 Solution to a final concentration of 1% to sequester the SDS.
-
Add PNGase F incubation buffer and PNGase F enzyme (follow manufacturer's recommendations for the amount).
-
Incubate the reaction mixture at 37°C for 2-4 hours (or overnight for complete deglycosylation).
-
The released N-glycans are now ready for labeling.
Protocol 2: Fluorescent Labeling with this compound
Materials:
-
Released glycan sample from Protocol 1
-
This compound solution (e.g., 10 mg/mL in DMSO or water)
-
Labeling Buffer (e.g., 30% acetic acid in DMSO)
-
SpeedVac or vacuum concentrator
-
Heat block
Procedure:
-
Dry the released glycan sample completely using a SpeedVac or vacuum concentrator.
-
Prepare the labeling solution by mixing the this compound solution with the Labeling Buffer. A typical ratio is 1:1 (v/v).
-
Add 10-20 µL of the labeling solution to the dried glycan pellet.
-
Vortex briefly to ensure the pellet is fully dissolved.
-
Incubate the reaction mixture at 65°C for 2-3 hours in the dark.
-
After incubation, cool the sample to room temperature. The labeled glycans are now ready for purification.
Protocol 3: Purification of Labeled Glycans
Materials:
-
Labeled glycan sample from Protocol 2
-
HILIC Solid Phase Extraction (SPE) cartridges or plates
-
SPE vacuum manifold or centrifuge
-
Acetonitrile (ACN)
-
Ultrapure water
-
0.1% Trifluoroacetic acid (TFA) in water
-
95% ACN / 0.1% TFA
Procedure:
-
Condition the HILIC SPE cartridge:
-
Wash the cartridge with 1 mL of 0.1% TFA in water.
-
Equilibrate the cartridge with 1 mL of 95% ACN / 0.1% TFA.
-
-
Load the sample:
-
Add 200 µL of 95% ACN / 0.1% TFA to the labeled glycan sample.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Wash to remove excess dye:
-
Wash the cartridge twice with 1 mL of 95% ACN / 0.1% TFA. This step removes the majority of the unreacted this compound.
-
-
Elute the labeled glycans:
-
Elute the labeled glycans with 500 µL of 20% ACN / 0.1% TFA in water.
-
-
Dry the sample:
-
Dry the eluted sample in a SpeedVac or vacuum concentrator.
-
-
Reconstitute:
-
Reconstitute the dried, labeled glycans in a suitable volume of mobile phase (e.g., 80% ACN in water) for LC-MS analysis.
-
Protocol 4: LC-MS/MS Analysis of Sulfo-Cy3 Labeled Oligosaccharides
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
HILIC column suitable for glycan separations.
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 80% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range (MS1): m/z 400-2000
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation (MS/MS).
-
Collision Energy: Use a collision energy ramp to achieve optimal fragmentation.
Mandatory Visualizations
Caption: A streamlined workflow for the analysis of N-glycans using this compound labeling and LC-MS.
Caption: Altered N-glycosylation of integrins can disrupt cell-matrix interactions and downstream signaling pathways.
References
Optimal Sulfo-Cy3 Hydrazide Concentration for Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of Sulfo-Cy3 hydrazide in cell imaging applications. This compound is a bright, water-soluble fluorescent dye that specifically reacts with aldehyde and ketone groups, making it an excellent tool for labeling glycans on the cell surface.
Introduction
This compound is a derivative of the cyanine dye Cy3, featuring a hydrazide functional group. This group readily forms a stable covalent bond with carbonyls (aldehydes and ketones). In cell imaging, this reactivity is primarily utilized to label glycoproteins. Cell surface glycans can be mildly oxidized to generate aldehyde groups, which then serve as targets for covalent labeling with this compound. This method allows for specific visualization of the cellular glycocalyx. The additional sulfonic acid groups on the dye ensure high water solubility, making it ideal for biological applications.
Product Information
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~630.78 g/mol |
| Excitation Maximum (λex) | ~554 nm |
| Emission Maximum (λem) | ~568 nm |
| Solubility | High in water and aqueous buffers |
| Reactive Group | Hydrazide (-NHNH2) |
| Target | Aldehydes and Ketones |
Application: Cell Surface Glycan Labeling
The primary application of this compound in cell imaging is the visualization of cell surface glycoproteins. This is achieved through a two-step process:
-
Oxidation: Mild oxidation of cell surface glycans (specifically sialic acid residues) with sodium periodate (NaIO₄) generates reactive aldehyde groups.
-
Labeling: The hydrazide group of this compound reacts with the newly formed aldehydes, resulting in a stable hydrazone linkage and fluorescently labeled cell surface glycans.
This method is compatible with both live and fixed cells and can be used for various imaging modalities, including fluorescence microscopy and flow cytometry.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cell Surface Glycans on Live Cells
This protocol describes the labeling of live, adherent cells. The protocol can be adapted for suspension cells by performing the incubation and washing steps in microcentrifuge tubes.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4
-
Sodium periodate (NaIO₄)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Quenching solution (e.g., 1 mM glycerol or 50 mM glycine in PBS)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 70-80%) on a glass-bottom dish or coverslip.
-
Gently wash the cells twice with ice-cold PBS, pH 6.5.
-
-
Oxidation:
-
Prepare a fresh 1-2 mM solution of sodium periodate in ice-cold PBS, pH 6.5.
-
Add the sodium periodate solution to the cells and incubate for 15-20 minutes on ice in the dark.
-
Note: The optimal concentration of sodium periodate may vary depending on the cell type and should be determined empirically.
-
-
Quenching and Washing:
-
Remove the sodium periodate solution.
-
Wash the cells once with quenching solution and incubate for 5 minutes on ice to quench any unreacted periodate.
-
Wash the cells three times with ice-cold PBS, pH 7.4.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in PBS, pH 7.4 to the desired final concentration. A starting concentration of 1-10 µM is recommended.[1] For protocols that include washing steps, a concentration of 10 µM can be used, while for no-wash protocols, a lower concentration of 1 µM is advisable.[1]
-
Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells three to five times with PBS, pH 7.4 to remove unbound dye.
-
-
Imaging:
-
Replace the wash buffer with fresh, pre-warmed complete cell culture medium or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Protocol 2: Fluorescent Labeling of Cell Surface Glycans on Fixed Cells
This protocol is for labeling fixed cells. Fixation should be performed prior to the oxidation step.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution for fixation (e.g., 100 mM glycine or ammonium chloride in PBS)
-
Sodium periodate (NaIO₄)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS, pH 7.4.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Quench the fixation by incubating with 100 mM glycine or ammonium chloride in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Oxidation:
-
Follow steps 2 and 3 from Protocol 1 (Oxidation and Quenching).
-
-
Labeling with this compound:
-
Follow step 4 from Protocol 1 (Labeling with this compound). A concentration range of 1-10 µM is a good starting point.[1]
-
-
Washing:
-
Follow step 5 from Protocol 1 (Washing).
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with Cy3 filter sets.
-
Quantitative Data Summary
Table 2: Recommended Starting Concentrations for Cell Surface Glycan Labeling
| Parameter | Recommended Range | Notes |
| Sodium Periodate (NaIO₄) | 1-2 mM | Higher concentrations may lead to cell damage. Optimize for each cell type. |
| This compound | 1-50 µM | Start with 1-10 µM and optimize. A concentration of 50 µM has been reported for some applications. |
| Oxidation Time | 15-20 minutes | Longer times may be detrimental to live cells. |
| Labeling Time | 30-60 minutes | Longer incubation may increase signal but also background. |
Visualizations
Caption: Experimental workflow for cell surface glycan labeling.
Caption: Reaction mechanism for labeling cell surface glycans.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| High Background | - Excess dye concentration.- Inadequate washing.- Autofluorescence of cells. | - Titrate this compound concentration to find the optimal balance between signal and background.- Increase the number and duration of washing steps.- Include an unstained control to assess autofluorescence. If high, consider using a quenching agent like sodium borohydride after fixation. |
| Low or No Signal | - Inefficient oxidation.- Low concentration of this compound.- Insufficient number of target glycans. | - Ensure the sodium periodate solution is freshly prepared.- Increase the concentration of this compound or the incubation time.- Verify that the cell type expresses a sufficient amount of sialylated glycoproteins. |
| Photobleaching | - High excitation light intensity.- Long exposure times. | - Reduce the laser power or illumination intensity.- Minimize exposure time during image acquisition.- Use an anti-fade mounting medium for fixed cells. |
References
Application Notes and Protocols for Sulfo-Cy3 Hydrazide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Sulfo-Cy3 hydrazide in labeling biomolecules, with a specific focus on the critical parameters of reaction buffer pH and composition. The protocols outlined below are designed to ensure robust and efficient conjugation of this compound to aldehydes and ketones, which are often generated on glycoproteins through mild oxidation.
Introduction to this compound
This compound is a water-soluble, bright fluorescent dye containing a hydrazide functional group.[1][2][3] The presence of sulfonate groups enhances its hydrophilicity, making it ideal for labeling reactions in aqueous environments without the need for organic co-solvents.[2][4] The hydrazide moiety specifically reacts with carbonyl groups, such as aldehydes and ketones, to form a stable hydrazone bond. This reactivity makes it a valuable tool for labeling biomolecules, particularly glycoproteins, where aldehyde groups can be selectively introduced into their carbohydrate chains.
The reaction of this compound with an aldehyde- or ketone-containing molecule is a two-step process that is efficient at a slightly acidic to neutral pH. This site-specific labeling method is advantageous as it often targets regions of a protein, like glycosylation sites, that are distal to the active or binding sites, thus preserving the biomolecule's function.
Reaction Buffer pH and Components
The efficiency of the labeling reaction with this compound is highly dependent on the pH and composition of the reaction buffer. The overall process for labeling glycoproteins involves two key steps: the oxidation of cis-diols in the sugar residues to generate aldehydes, and the subsequent conjugation of the hydrazide dye to these aldehydes. Each step has its optimal buffer conditions.
Summary of Reaction Buffer Conditions
| Reaction Step | Recommended pH Range | Common Buffer Systems | Typical Buffer Concentration | Key Considerations |
| Oxidation (Periodate) | 5.5 - 6.5 | Sodium Acetate, PBS | 0.1 M | Protect the periodate solution from light. Perform the reaction on ice to control the reaction rate. |
| Hydrazone Formation | 5.0 - 7.5 | Sodium Acetate, Sodium Phosphate, PBS | 50 - 100 mM | A slightly acidic to neutral pH is optimal for the hydrazone bond formation. |
Experimental Protocols
Protocol 1: Labeling of Glycoproteins with this compound
This protocol provides a general method for the labeling of glycoproteins, such as antibodies, by first oxidizing the carbohydrate moieties to generate aldehydes, followed by conjugation with this compound.
Materials and Reagents:
-
Purified Glycoprotein (e.g., IgG antibody)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 or 50-100 mM Sodium Phosphate, pH 7.0-7.5
-
Quenching Solution: Ethylene Glycol or 200 mM Sodium Sulfite (Na₂SO₃)
-
Anhydrous DMSO (optional, for dissolving this compound)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification
-
Phosphate-Buffered Saline (PBS), pH 7.4
Experimental Workflow:
References
Troubleshooting & Optimization
Troubleshooting non-specific binding of Sulfo-Cy3 hydrazide
Welcome to the technical support center for Sulfo-Cy3 hydrazide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding during their experiments.
Troubleshooting Non-Specific Binding of this compound
Non-specific binding of this compound can lead to high background fluorescence, obscuring specific signals and compromising experimental results. The following guide provides a systematic approach to identifying and resolving the root causes of this issue.
Common Causes and Solutions for High Background
High background fluorescence is a common issue that can arise from several factors during the labeling process.
Issue 1: Diffuse Background Fluorescence
A widespread, uniform background fluorescence across the sample can make it difficult to distinguish the signal from the noise.
-
Cause: Excessive concentration of this compound.
-
Solution: Titrate the this compound to determine the optimal concentration that provides a strong signal with minimal background. Start with a lower concentration and incrementally increase it.[1]
-
-
Cause: Inadequate washing steps.
-
Solution: Increase the number and duration of washing steps after the labeling reaction to ensure the complete removal of unbound dye. Using a buffer with a mild detergent, such as Tween-20, can improve washing efficiency.
-
-
Cause: Ineffective blocking of non-specific sites.
-
Solution: Implement or optimize a blocking step before adding the this compound. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody, if one is used.[2] Increase the incubation time with the blocking buffer to ensure all non-specific sites are covered.
-
-
Cause: Suboptimal pH of reaction or washing buffers.
-
Solution: The hydrazone bond formation between the hydrazide and an aldehyde is most efficient at a slightly acidic to neutral pH (pH 5.0-7.0).[3] However, the fluorescence of Cy3 is generally stable across a wider pH range. Ensure your final washing and imaging buffers are at a physiological pH (around 7.4) to minimize non-specific interactions.[1]
-
Issue 2: Punctate or Speckled Background
The appearance of small, bright, and randomly distributed fluorescent spots can indicate the presence of dye aggregates.
-
Cause: Aggregation of this compound.
-
Solution: Prepare fresh solutions of this compound for each experiment. Before use, centrifuge the dye solution at high speed to pellet any aggregates and use the supernatant for labeling.[2] Filtering the dye solution through a 0.22 µm syringe filter can also remove aggregates.
-
-
Cause: Presence of cell debris.
-
Solution: Ensure that cell or tissue preparations are of high quality and free from debris. Gentle handling and washing can minimize cell lysis and the release of cellular components that can non-specifically bind the dye.
-
Issue 3: High Background in Negative Controls
Fluorescence in control samples that have not been subjected to the specific labeling reaction points to issues with the reagents or the sample itself.
-
Cause: Autofluorescence of the sample.
-
Solution: Many biological samples exhibit natural fluorescence. Include an unstained control to assess the level of autofluorescence. If significant, consider using a quenching agent like sodium borohydride or a commercial autofluorescence quencher.
-
-
Cause: Contaminated buffers or reagents.
-
Solution: Prepare all buffers with high-purity water and analytical-grade reagents. Filter-sterilize buffers to prevent microbial growth, which can be a source of fluorescence.
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for optimizing this compound labeling experiments.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 5-10 mM (final concentration) | Titration is crucial to find the optimal concentration for your specific application. |
| Sodium Periodate (for oxidation) | 1-20 mM | Use lower concentrations (1 mM) for selective oxidation of sialic acids. Higher concentrations will oxidize other sugars. |
| Reaction pH (Hydrazone formation) | 5.0 - 7.0 | A slightly acidic to neutral pH is optimal for the reaction between the hydrazide and aldehyde groups. |
| Reaction Time | 2 hours to overnight | The optimal time should be determined empirically. |
| Reaction Temperature | Room Temperature | |
| Blocking Agent Concentration (BSA) | 1-5% (w/v) | A common starting point for blocking non-specific binding. |
Experimental Protocols
Protocol 1: Glycoprotein Labeling with this compound
This protocol outlines the general steps for labeling glycoproteins on cells or in solution.
-
Oxidation of Glycoproteins:
-
Prepare a fresh solution of sodium meta-periodate (NaIO₄) in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Incubate your sample (cells or purified protein) with the periodate solution. The concentration and incubation time will depend on the desired extent of oxidation.
-
Quench the reaction and remove excess periodate using a desalting column or dialysis against the labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Add the this compound solution to the oxidized glycoprotein sample.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound using a desalting column, spin column, or dialysis. This step is critical for reducing background fluorescence.
-
Protocol 2: Troubleshooting High Background
This protocol provides a workflow for diagnosing and resolving high background issues.
-
Run Control Samples:
-
Unstained Control: Sample processed without the addition of this compound to assess autofluorescence.
-
No Oxidation Control: Sample not treated with sodium periodate but incubated with this compound to check for non-specific binding of the dye to non-aldehyde sites.
-
-
Optimize Dye Concentration:
-
Perform a titration experiment with a range of this compound concentrations to identify the lowest concentration that gives a satisfactory signal-to-noise ratio.
-
-
Enhance Washing and Blocking:
-
Increase the number and duration of wash steps.
-
Test different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking buffers) and optimize the blocking time.
-
-
Check for Dye Aggregates:
-
Centrifuge or filter the this compound solution immediately before use.
-
Visualizations
Caption: A flowchart for troubleshooting non-specific binding of this compound.
Caption: A simplified workflow for labeling glycoproteins with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for this compound labeling?
A1: this compound contains a hydrazide group (-NH-NH₂) that specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond. In biological applications, this is commonly used to label glycoproteins after their sugar moieties have been oxidized to create aldehydes.
Q2: Why is the reaction pH important for this compound labeling?
A2: The formation of the hydrazone bond is most efficient in a slightly acidic to neutral environment (pH 5.0-7.0). At a more basic pH, the reaction rate may decrease, while a very acidic pH can potentially damage the biomolecule.
Q3: Can I use this compound to label proteins that are not glycosylated?
A3: Direct labeling of non-glycosylated proteins with this compound is not a standard procedure, as they typically lack the necessary aldehyde or ketone groups. However, it is possible to introduce these functional groups into a protein through chemical modification, although this is a more advanced technique.
Q4: How can I confirm that the high background is due to non-specific binding and not autofluorescence?
A4: You should always include an unstained control sample that goes through all the processing steps except for the addition of the this compound. Any fluorescence observed in this control is due to autofluorescence.
Q5: Is it necessary to purify the labeled protein after the reaction?
A5: Yes, purification is a critical step to remove any unbound this compound. Free dye in the solution can bind non-specifically to surfaces and other molecules, leading to high background fluorescence. Common purification methods include spin columns, gel filtration, and dialysis.
References
Technical Support Center: Post-Labeling Cleanup of Sulfo-Cy3 Hydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unbound Sulfo-Cy3 hydrazide after labeling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound-labeled biomolecules.
Issue 1: Incomplete Removal of Unbound Dye
Question: After purification, I still observe a significant amount of free this compound in my sample, leading to high background fluorescence. What could be the cause and how can I resolve it?
Answer: Incomplete removal of unbound dye is a common problem that can interfere with downstream applications. Here are potential causes and solutions:
-
Method-Specific Troubleshooting:
-
Size Exclusion Chromatography (SEC) / Spin Columns:
-
Cause: The column capacity may have been exceeded, or the column was not properly equilibrated. A single spin column might not be sufficient for high dye concentrations.[1]
-
Solution: Process the sample a second time using a new spin column.[1] For larger sample volumes or high dye concentrations, consider using a larger spin column, such as a PD-10 column.[1] Ensure the resin bed is fully compacted and equilibrated according to the manufacturer's protocol before loading your sample.[2][3]
-
-
Dialysis:
-
Cause: The dialysis time may be insufficient, or the volume of the dialysis buffer may be too small. The Molecular Weight Cut-Off (MWCO) of the dialysis membrane might be too close to the molecular weight of the dye.
-
Solution: Increase the dialysis duration and perform more frequent buffer changes. A typical protocol involves dialyzing for 1-2 hours, changing the buffer, dialyzing for another 1-2 hours, changing the buffer again, and then dialyzing overnight at 4°C. Use a dialysis buffer volume that is at least 200-500 times the volume of your sample.
-
-
Acetone Precipitation:
-
Cause: The protein pellet may not have been washed sufficiently.
-
Solution: After the initial precipitation and centrifugation, wash the pellet with cold acetone to remove residual unbound dye.
-
-
Issue 2: Low Recovery of Labeled Protein
Question: My protein concentration is significantly lower after the dye removal step. What are the possible reasons and how can I improve the yield?
Answer: Low protein recovery can be attributed to several factors depending on the purification method used.
-
Method-Specific Troubleshooting:
-
Size Exclusion Chromatography (SEC) / Spin Columns:
-
Cause: Improper sample application or centrifugation can lead to sample loss. For very dilute protein solutions, recovery may be lower.
-
Solution: Apply the sample slowly to the center of the resin bed. For sample volumes below the recommended minimum, applying a "stacker" of buffer after the sample has absorbed can maximize recovery. Ensure you are using the correct centrifugation speed and time as specified in the protocol, as incomplete centrifugation can result in poor sample recovery.
-
-
Dialysis:
-
Cause: The MWCO of the dialysis membrane may be too large, allowing your protein to leak out. Protein may also non-specifically adsorb to the dialysis membrane.
-
Solution: Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein. A general guideline is to choose an MWCO that is 1/3 to 1/5 the molecular weight of your target protein.
-
-
Acetone Precipitation:
-
Cause: The protein pellet may have been accidentally discarded with the supernatant, or it may not have fully re-solubilized.
-
Solution: Be careful when decanting the supernatant after centrifugation to avoid dislodging the pellet. Do not over-dry the pellet, as this can make it difficult to redissolve. Resuspend the pellet in a buffer that is compatible with your downstream application and aids in solubilization.
-
-
Issue 3: Protein Aggregation or Denaturation
Question: My labeled protein appears to have aggregated or precipitated out of solution after the purification step. What can I do to prevent this?
Answer: Protein aggregation can be a concern, particularly with methods that involve organic solvents.
-
Method-Specific Troubleshooting:
-
Acetone Precipitation:
-
Cause: Acetone is a denaturing agent and can cause proteins to unfold and aggregate, making them difficult to resolubilize.
-
Solution: This method is best suited for applications where protein denaturation is not a concern, such as SDS-PAGE. If native protein conformation is required, consider using a gentler method like size exclusion chromatography or dialysis.
-
-
General Considerations:
-
Solution: Ensure that the buffers used throughout the purification process are optimal for your protein's stability (pH, ionic strength). It is also advisable to perform all steps at low temperatures (e.g., on ice or at 4°C) to help protect your protein.
-
-
Frequently Asked Questions (FAQs)
Q1: Which method is best for removing unbound this compound?
A1: The choice of method depends on your specific experimental needs, including sample volume, required purity, and the stability of your labeled protein.
-
Size Exclusion Chromatography (Spin Columns): This method is fast and efficient, providing good protein recovery with minimal sample dilution. It is well-suited for small to medium sample volumes.
-
Dialysis: This is a gentle method that is ideal for sensitive proteins. It is effective for larger sample volumes but is more time-consuming.
-
Acetone Precipitation: This method is useful for concentrating the protein sample in addition to removing contaminants. However, it can cause protein denaturation and is not recommended for applications requiring native protein structure.
Q2: What is the molecular weight of this compound and why is it important?
A2: The molecular weight of this compound is approximately 630.8 Da. This is important when selecting a purification method based on size, such as dialysis or size exclusion chromatography, as you need to ensure the chosen membrane or resin can effectively separate the small, unbound dye from your much larger labeled biomolecule.
Q3: Can I reuse spin columns for dye removal?
A3: It is generally not recommended to reuse spin columns for dye removal as the resin is intended for single use. Reusing columns can lead to cross-contamination and reduced purification efficiency.
Q4: How do I store my fluorescently labeled protein after purification?
A4: Store the labeled protein protected from light at 4°C for short-term storage (up to one month). For long-term storage, it is recommended to add a cryoprotectant like glycerol and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. If the final protein concentration is low (<1 mg/mL), adding a stabilizing agent such as bovine serum albumin (BSA) at 1-10 mg/mL can be beneficial.
Quantitative Data Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (Spin Columns) | Dialysis | Acetone Precipitation |
| Processing Time | 5-15 minutes | 4 hours to overnight | ~1.5 - 2 hours |
| Sample Volume Range | 2 µL - 4 mL | 10 µL - 250 mL | Variable, dependent on tube size |
| Typical Protein Recovery | >90% | >90% | Variable, can be lower due to resolubilization issues |
| Sample Dilution | Minimal | Possible | Concentrates sample |
| Key Advantage | Fast and easy to use | Gentle on sensitive proteins | Concentrates the protein sample |
| Key Disadvantage | Potential for some sample dilution with small volumes | Time-consuming | Can denature proteins |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Spin Column Method)
This protocol is adapted for use with commercially available spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
Materials:
-
Variable-speed bench-top microcentrifuge
-
1.5 mL microcentrifuge collection tubes
-
Spin desalting column (e.g., 7K MWCO)
-
Equilibration buffer (same as the buffer your protein is in)
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and loosen the cap.
-
Place the column into a 1.5 mL collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution.
-
Discard the flow-through and place the column back into the collection tube.
-
Add 300 µL of equilibration buffer to the top of the resin.
-
Centrifuge at 1,500 x g for 1 minute. Discard the buffer.
-
Repeat the equilibration step two more times.
-
-
Sample Application and Purification:
-
Place the equilibrated column into a new, clean 1.5 mL collection tube.
-
Remove the cap and slowly apply your sample (e.g., 30-130 µL) to the center of the compacted resin bed.
-
For sample volumes less than 70 µL, a 15 µL "stacker" of buffer can be added after the sample has fully absorbed into the resin to maximize recovery.
-
Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein.
-
The purified sample is in the collection tube. Discard the used column.
-
Protocol 2: Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K)
-
Dialysis buffer (at least 200 times the sample volume)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.
-
-
Sample Loading:
-
Load your labeled protein sample into the dialysis tubing or cassette, ensuring to clamp both ends securely to prevent leakage.
-
-
Dialysis:
-
Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer.
-
Place the container on a stir plate and stir gently at 4°C.
-
Dialyze for 1-2 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 1-2 hours.
-
Change the buffer again and allow dialysis to proceed overnight at 4°C.
-
-
Sample Recovery:
-
After the final buffer change, carefully remove the dialysis tubing/cassette from the buffer.
-
Recover the purified protein sample.
-
Protocol 3: Acetone Precipitation
Materials:
-
Acetone, chilled to -20°C
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge capable of reaching at least 13,000 x g
Procedure:
-
Precipitation:
-
Place your protein sample in an acetone-compatible tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Vortex the tube to mix thoroughly.
-
Incubate at -20°C for 60 minutes.
-
-
Pelleting the Protein:
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.
-
Carefully decant and discard the supernatant, being cautious not to disturb the protein pellet.
-
-
Pellet Washing and Drying:
-
(Optional but recommended) Add cold acetone to wash the pellet, centrifuge again, and discard the supernatant.
-
Allow the remaining acetone to evaporate from the uncapped tube at room temperature for up to 30 minutes. Do not over-dry the pellet.
-
-
Resuspension:
-
Resuspend the protein pellet in a suitable buffer for your downstream application.
-
Workflow for Removing Unbound this compound
Caption: Workflow for the removal of unbound this compound.
References
Technical Support Center: Preventing Photobleaching of Sulfo-Cy3 Hydrazide in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Sulfo-Cy3 hydrazide photobleaching during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence, resulting in a diminished signal during microscopy experiments. Cyanine dyes like Cy3 are known to be susceptible to photobleaching, particularly under intense or prolonged illumination, which can compromise the quality and quantitative accuracy of imaging data.[1][2]
Q2: How can I determine if the signal loss in my experiment is due to photobleaching?
A2: A hallmark of photobleaching is a progressive decrease in fluorescence intensity specifically in the area being illuminated. To confirm this, you can perform a simple test: image a single field of view over time and plot the fluorescence intensity. A decaying curve is indicative of photobleaching. The rate of this decay can be quantified to determine the photobleaching half-life (the time it takes for the signal to reduce to 50% of its initial intensity).[1]
Q3: What are the primary strategies to minimize photobleaching of this compound?
A3: The key strategies to combat photobleaching can be categorized into three main areas:
-
Optimizing Imaging Parameters: This involves minimizing the exposure of the sample to excitation light by reducing laser power, shortening exposure times, and using neutral density filters.[1][2]
-
Using Antifade Reagents: Incorporating antifade reagents into the mounting medium is a highly effective method to protect fluorophores from photobleaching.
-
Choosing the Right Imaging System: Certain microscopy techniques, like confocal or light-sheet microscopy, are inherently better at reducing photobleaching compared to traditional widefield epifluorescence microscopy.
Q4: How do antifade reagents work to prevent photobleaching?
A4: Antifade reagents are chemical cocktails that reduce photobleaching through several mechanisms. They often contain reactive oxygen species (ROS) scavengers that neutralize harmful molecules generated during fluorescence excitation. Some components can also quench the triplet state of the fluorophore, a long-lived, non-fluorescent state from which photobleaching is more likely to occur.
Troubleshooting Guide
This section offers step-by-step solutions to common problems encountered with this compound photobleaching.
| Problem | Possible Cause | Solution |
| Rapid loss of fluorescence signal during image acquisition. | Excessive illumination intensity. | Reduce the laser power or illumination intensity to the minimum required for a satisfactory signal-to-noise ratio. |
| Prolonged exposure time. | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions. | |
| Absence or ineffectiveness of antifade reagent. | Ensure that a fresh, high-quality antifade reagent is properly mixed with your mounting medium. | |
| Weak initial fluorescence signal. | Suboptimal labeling. | Optimize the concentration of this compound and the reaction conditions for labeling your target molecule. |
| Low abundance of the target molecule. | Consider signal amplification techniques if the target is of low abundance. | |
| Quenching of the fluorophore. | Some antifade reagents can cause an initial drop in fluorescence intensity. Also, be aware that p-phenylenediamine (PPD), a component in some antifades, may react with and quench cyanine dyes. | |
| High background fluorescence. | Non-specific binding of the dye. | Include adequate blocking steps and wash the sample thoroughly after staining. |
| Autofluorescence of the sample or mounting medium. | Use a mounting medium with low intrinsic fluorescence. Some antifade reagents, like Vectashield, can exhibit autofluorescence, especially with UV excitation. |
Quantitative Data on Antifade Reagent Performance
| Antifade Reagent | Reported Performance with Cy3/Cyanine Dyes | Key Characteristics |
| ProLong Gold | Generally provides good to excellent photobleaching resistance for Cy dyes. | Curing mountant (hard-sets). Refractive index of ~1.47. Good for long-term storage. |
| ProLong Diamond | Offers superior protection against photobleaching for a wide range of dyes, including Cy dyes. | Curing mountant (hard-sets). Refractive index of ~1.47. Designed for high-resolution imaging. |
| SlowFade Diamond | Provides excellent photobleaching protection for CyDye fluorophores without significant quenching. | Non-curing mountant. Refractive index of ~1.42. Allows for immediate imaging after mounting. |
| VectaShield | Performance with cyanine dyes can be variable. Some reports suggest it may not be optimal for Cy dyes, possibly due to the presence of PPD which can quench their fluorescence. | Non-curing mountant. Can exhibit some autofluorescence. |
| n-Propyl gallate (NPG) | An effective and commonly used homemade antifade reagent. | Often prepared in a glycerol/PBS solution. Effectiveness can be pH-dependent. |
Note: The photostability of this compound is highly dependent on the specific experimental conditions, including the mounting medium, illumination intensity, and the local chemical environment. It is always recommended to empirically test a few antifade reagents for your specific application.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with this compound
This protocol provides a general workflow for immunofluorescence staining. Specific steps may need to be optimized for your particular cell type and target protein.
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips to the desired confluency (typically 70-80%).
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If your target protein is intracellular, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.
-
-
Primary and Secondary Antibody Incubation:
-
Dilute your primary antibody in the blocking buffer at the recommended concentration.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the this compound conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully remove the coverslip from the washing buffer and wick away excess liquid.
-
Apply a drop of antifade mounting medium to a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant if using a non-curing mountant or for long-term storage.
-
Protocol 2: Mounting with ProLong Gold Antifade Reagent
-
Equilibrate the ProLong Gold vial to room temperature.
-
After the final wash of your staining protocol, carefully remove the coverslip and remove excess buffer by gently touching the edge to a kimwipe.
-
Place a single drop of ProLong Gold onto the microscope slide.
-
Lower the coverslip onto the drop of mounting medium, avoiding the formation of air bubbles.
-
Allow the mounted slide to cure for 24 hours at room temperature in the dark, on a flat surface.
-
For long-term storage, seal the edges of the coverslip with nail polish after curing.
Protocol 3: Mounting with SlowFade Diamond Antifade Reagent
-
Equilibrate the SlowFade Diamond vial to room temperature.
-
Following the final wash of your staining protocol, remove the coverslip and carefully blot away excess buffer.
-
Apply one drop of SlowFade Diamond to the microscope slide.
-
Gently place the coverslip onto the mounting medium, being careful to avoid air bubbles.
-
The sample can be imaged immediately. For short-term storage (up to a few weeks), seal the edges of the coverslip.
Visualizations
Caption: Mechanism of Sulfo-Cy3 photobleaching.
Caption: Immunofluorescence workflow with anti-photobleaching steps.
References
Technical Support Center: Sulfo-Cy3 Hydrazide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Sulfo-Cy3 hydrazide conjugation experiments.
Troubleshooting Guide: Reasons for Low Yield
Low conjugation yield is a common challenge that can arise from various factors throughout the experimental workflow. This guide addresses the most frequent causes of suboptimal results in a question-and-answer format.
Q1: My final conjugate has a low or no fluorescent signal. What are the likely causes?
A weak or absent signal can stem from issues in either the oxidation or the conjugation step.
-
Ineffective Oxidation of the Glycoprotein: The generation of aldehyde groups on the sugar moieties of your glycoprotein is a prerequisite for the hydrazide reaction.
-
Degraded Sodium Periodate: Sodium meta-periodate is light-sensitive and should be prepared fresh for each experiment. An inactive oxidizing agent will result in few to no aldehyde groups.
-
Suboptimal Oxidation Buffer: The oxidation reaction is most efficient in a slightly acidic buffer, typically around pH 5.5.[1] Buffers containing primary amines (e.g., Tris) or glycerol should be avoided as they can quench the periodate.[1]
-
Insufficient Periodate Concentration: For general glycoprotein labeling, a final concentration of 10 mM sodium meta-periodate is often recommended.[1] However, for selective oxidation of sialic acids, a lower concentration of 1 mM may be used.
-
-
Failure of Hydrazone Bond Formation: Even with successful oxidation, the conjugation reaction itself can be inefficient.
-
Incorrect pH for Coupling: The formation of the hydrazone bond is most efficient at a pH between 4.5 and 7.[1]
-
Degraded this compound: Ensure the dye has been stored correctly at -20°C in the dark to prevent degradation.
-
Presence of Competing Molecules: Buffers containing primary amines (like Tris or glycine) will compete with the hydrazide for the aldehyde binding sites on the glycoprotein, significantly reducing the labeling efficiency.
-
Q2: The degree of labeling (DOL) is consistently low. How can I improve it?
A low DOL indicates that the reaction is occurring but is not optimal. Fine-tuning the reaction conditions is key.
-
Suboptimal Reagent Concentrations:
-
This compound to Protein Ratio: A sufficient molar excess of the this compound is necessary to drive the reaction to completion. It is recommended to perform small-scale labeling experiments with varying molar ratios to determine the optimal condition for your specific protein. For antibodies, a DOL between 2 and 10 is generally considered optimal.
-
Protein Concentration: Higher protein concentrations, typically in the range of 2-10 mg/mL, tend to improve labeling efficiency.
-
-
Reaction Time and Temperature:
-
Oxidation Time: Incubation with sodium periodate for around 30 minutes at room temperature is a common starting point.[1] Over-oxidation can damage the protein, so this may need to be optimized.
-
Conjugation Time: The hydrazone formation reaction is typically carried out for 2 hours at room temperature. Extending the incubation time may improve the yield in some cases.
-
Q3: I'm observing protein precipitation during the labeling reaction. What could be the cause?
Protein precipitation can occur due to changes in the protein's properties during the labeling process.
-
Over-labeling: Attaching too many bulky dye molecules can lead to a decrease in the protein's solubility and cause aggregation. If you suspect over-labeling, reduce the molar ratio of dye to protein in your next experiment.
-
Protein Denaturation: The experimental conditions, such as pH or the presence of organic solvents (like DMSO for dissolving the dye), might be destabilizing your protein. Ensure the final concentration of any organic solvent is kept to a minimum (typically less than 10% of the total reaction volume).
Frequently Asked Questions (FAQs)
What is the basic principle of this compound conjugation to glycoproteins?
This is a two-step process:
-
Oxidation: The cis-diol groups within the sugar residues of the glycoprotein are oxidized using sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond and creates reactive aldehyde groups.
-
Hydrazone Formation: The this compound then reacts with these aldehyde groups to form a stable hydrazone bond, covalently attaching the fluorescent dye to the glycoprotein.
What is the optimal pH for the this compound conjugation reaction?
The overall process involves two pH-sensitive steps. The oxidation of the glycoprotein with sodium periodate is most effective at a slightly acidic pH of around 5.5. The subsequent hydrazone bond formation between the aldehyde and the hydrazide is also favored in a slightly acidic to neutral environment, typically between pH 4.5 and 7.
How can I remove unreacted this compound after the conjugation reaction?
It is crucial to remove any free dye to get an accurate determination of the degree of labeling and to avoid high background in downstream applications. Common methods for purification include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a highly effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.
-
Dialysis: This is another effective, though slower, method for removing small molecules like the unreacted dye.
-
Spin Columns: For smaller sample volumes, spin columns designed for protein purification can be a quick and efficient option.
How do I calculate the Degree of Labeling (DOL)?
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using absorption spectroscopy by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for Sulfo-Cy3 (around 550 nm). A correction factor is needed because the dye also absorbs light at 280 nm.
The formulas for calculating the DOL are as follows:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein
-
DOL = (A₅₅₀ × Dilution Factor) / (ε_dye × Protein Concentration)
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₅₅₀ is the absorbance of the conjugate at 550 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Sulfo-Cy3 at 550 nm.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected outcomes for this compound conjugation to a standard IgG antibody (150 kDa). These values should be used as a starting point, and optimization for your specific glycoprotein is recommended.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Oxidation | ||
| Glycoprotein Concentration | 1-5 mg/mL | Higher concentrations can improve efficiency. |
| Sodium Periodate Concentration | 1-10 mM | Use 1 mM for selective oxidation of sialic acids. |
| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | Must be free of primary amines and glycerol. |
| Oxidation Time | 30 minutes | At room temperature, protected from light. |
| Conjugation | ||
| Hydrazide:Protein Molar Ratio | 20:1 to 50:1 | Optimization is recommended. |
| Conjugation Buffer | 0.1 M Sodium Acetate, pH 5.5-7.0 | Must be free of primary amines. |
| Conjugation Time | 2-4 hours | At room temperature. |
Table 2: Example Labeling Efficiency and DOL under Different Conditions
This table summarizes hypothetical results from labeling experiments performed on a standard IgG antibody (150 kDa) with a fluorescent hydrazide dye, demonstrating the impact of varying reaction conditions.
| Condition | Periodate Concentration | Hydrazide:Protein Ratio | Reaction Time | Protein Recovery | Degree of Labeling (DOL) | Functional Activity |
| 1 | 1 mM | 50:1 | 2 hours | >95% | 1.8 | Unchanged |
| 2 | 10 mM | 20:1 | 2 hours | >95% | 3.5 | Unchanged |
| 3 | 10 mM | 50:1 | 4 hours | >90% | 5.2 | Slight Decrease |
Experimental Protocols
Protocol: Glycoprotein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a glycoprotein.
-
Protein Preparation:
-
Dissolve the glycoprotein in an amine-free buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to a final concentration of 1-5 mg/mL.
-
-
Oxidation:
-
Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer.
-
Add the periodate solution to the glycoprotein solution to achieve a final concentration of 10 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
To quench the reaction, add ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes.
-
Remove excess periodate and quenching agent by desalting or dialysis against 0.1 M Sodium Acetate, pH 5.5.
-
-
Conjugation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Add the this compound solution to the oxidized glycoprotein solution to achieve the desired molar ratio (e.g., 50:1).
-
Incubate for 2 hours at room temperature in the dark with gentle mixing.
-
-
Purification:
-
Purify the labeled glycoprotein from the unreacted dye using size-exclusion chromatography, dialysis, or a spin column.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
Technical Support Center: Quenching Autofluorescence for Sulfo-Cy3 Hydrazide Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Sulfo-Cy3 hydrazide imaging, with a focus on mitigating autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
A1: Autofluorescence is the natural emission of light by biological structures, such as collagen, elastin, and lipofuscin, when they are excited by light.[1] This becomes problematic in fluorescence microscopy when the emission spectrum of the autofluorescence overlaps with that of the fluorescent dye being used, in this case, this compound. This overlap can obscure the specific signal from your labeled target, leading to a poor signal-to-noise ratio and difficulty in interpreting the results.
Q2: What are the common sources of autofluorescence in my tissue samples?
A2: Autofluorescence can originate from several sources within your sample:
-
Endogenous Molecules: Naturally occurring molecules like NADH, flavins, collagen, and elastin are common culprits.[2]
-
Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells with age, particularly in neuronal and retinal tissues.[2][3]
-
Red Blood Cells: The heme groups in red blood cells are intrinsically fluorescent.[2]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.
Q3: How can I proactively minimize autofluorescence during sample preparation?
A3: Several steps can be taken during sample preparation to reduce autofluorescence from the outset:
-
Perfusion: If working with vascularized tissue, perfusing the animal with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells.
-
Fixation Choice: Consider using a non-aldehyde-based fixative, such as chilled methanol or ethanol, if compatible with your antigen. If you must use aldehyde fixatives, use the lowest concentration and shortest fixation time that still preserves tissue morphology.
-
Antigen Retrieval: Be mindful that some antigen retrieval methods, particularly those involving heat, can increase autofluorescence.
Troubleshooting Guides
Problem: High background fluorescence across the entire tissue section.
This is a common issue that can make it difficult to distinguish your specific this compound signal.
dot
Caption: Troubleshooting workflow for high background fluorescence.
| Potential Cause | Recommended Solution |
| Fixation-induced autofluorescence | If using aldehyde fixatives, consider treating the tissue with a quenching agent like sodium borohydride. Alternatively, switch to a non-aldehyde fixative if your experimental design allows. |
| Endogenous autofluorescence | Apply a chemical quencher such as Sudan Black B or a commercial reagent like TrueBlack®. |
| Non-specific antibody binding | Ensure adequate blocking of your tissue section. You may also need to titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background. |
| Insufficient washing | Increase the number and duration of your wash steps after antibody incubations to remove unbound antibodies. |
Problem: Specific this compound signal is weak or absent after quenching.
While quenching autofluorescence, it's crucial not to inadvertently diminish your specific signal.
dot
Caption: Troubleshooting workflow for weak or absent specific signal.
| Potential Cause | Recommended Solution |
| Quencher is affecting the Sulfo-Cy3 signal | Some quenchers can have a modest impact on the fluorophore's signal. Try reducing the concentration or incubation time of the quencher. For example, lower concentrations of Sudan Black B (≤ 0.01%) have been shown to cause a modest reduction in Cy3 signal that can be compensated for by increasing the image exposure time. |
| Over-quenching | If using a chemical quencher, ensure you are following the recommended protocol. Excessive incubation times or concentrations can lead to quenching of the specific signal. |
| Suboptimal antibody concentrations | After incorporating a quenching step, you may need to re-optimize your antibody concentrations. Consider increasing the concentration of your primary or secondary antibody. |
| Photobleaching of Sulfo-Cy3 | Minimize the exposure of your sample to the excitation light before acquiring the final image. Use antifade mounting media to protect your fluorophore from photobleaching. |
Quantitative Data on Autofluorescence Quenching
The following tables summarize the effectiveness of various quenching methods.
Table 1: Efficacy of Chemical Quenchers
| Quenching Agent | Target Autofluorescence | Reduction Efficiency | Compatibility with Cy3 | Reference(s) |
| Sudan Black B | Lipofuscin, general background | 65-95% | Good, with potential for minor signal reduction at higher concentrations. | |
| TrueBlack® | Lipofuscin, collagen, elastin, red blood cells | High, with minimal effect on specific signal. | Excellent | |
| Copper Sulfate | Lipofuscin, red blood cells | Moderate | Generally compatible. |
Table 2: Comparison of Quenching Strategies
| Method | Principle | Advantages | Disadvantages |
| Chemical Quenching | Molecules absorb the excitation light or accept energy from the autofluorescent molecules. | Fast and effective for specific types of autofluorescence. | May require optimization to avoid quenching the specific signal. Some quenchers can introduce their own background fluorescence in other channels. |
| Photobleaching | Exposing the tissue to intense light to destroy the autofluorescent molecules before staining. | No chemical additions that could interfere with staining. | Can be time-consuming and may not be effective for all types of autofluorescence. |
| Spectral Unmixing | Computational method to separate the emission spectra of the fluorophore and the autofluorescence. | Can digitally remove autofluorescence without altering the sample. | Requires a spectral imaging system and appropriate software. |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is effective for reducing autofluorescence from lipofuscin and general background.
-
Preparation of Sudan Black B Solution:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Stir for 10-15 minutes and filter through a 0.2 µm filter to remove any undissolved particles.
-
-
Staining Procedure:
-
After completing your primary and secondary antibody incubations and final washes, immerse the slides in the filtered Sudan Black B solution.
-
Incubate for 10-20 minutes at room temperature in the dark.
-
Briefly rinse the slides in PBS.
-
Wash the slides thoroughly with PBS three times for 5 minutes each.
-
Mount the coverslips with an aqueous mounting medium.
-
Protocol 2: TrueBlack® Lipofuscin Autofluorescence Quencher
This protocol is highly effective for quenching lipofuscin autofluorescence with minimal background.
-
Preparation of TrueBlack® Working Solution:
-
Dilute the 20X TrueBlack® stock solution 1:20 in 70% ethanol to make a 1X working solution.
-
-
Staining Procedure (Post-Immunostaining):
-
Following your final post-antibody incubation wash, briefly rinse the slides in PBS.
-
Incubate the slides in the 1X TrueBlack® working solution for 30 seconds at room temperature.
-
Wash the slides with PBS three times for 5 minutes each.
-
Mount the coverslips with an aqueous mounting medium.
-
Protocol 3: Photobleaching for Autofluorescence Reduction
This method uses light to destroy autofluorescent molecules before staining.
-
Sample Preparation:
-
Deparaffinize and rehydrate your tissue sections as you would for your standard staining protocol.
-
-
Photobleaching:
-
Place the slides on the microscope stage.
-
Expose the tissue to a broad-spectrum, high-intensity light source (e.g., a metal-halide or LED lamp) for 30 minutes to 2 hours. The optimal time will depend on the tissue type and the intensity of the light source and should be determined empirically.
-
-
Staining:
-
Proceed with your standard this compound staining protocol.
-
Signaling Pathways and Workflows
dot
References
Buffer compatibility issues with Sulfo-Cy3 hydrazide labeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Sulfo-Cy3 hydrazide for labeling biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound labeling?
This compound reacts with aldehyde or ketone groups on a target molecule to form a stable hydrazone bond.[1] This reaction is a nucleophilic addition, where the hydrazide group of the dye attacks the carbonyl carbon of the aldehyde or ketone. The reaction is most efficient under slightly acidic conditions.
Q2: Why is this compound a good choice for labeling glycoproteins?
This compound is ideal for labeling glycoproteins because the carbohydrate moieties of glycoproteins can be easily and selectively oxidized to create aldehyde groups. This is typically achieved by treating the glycoprotein with a mild oxidizing agent like sodium periodate (NaIO₄). This method allows for site-specific labeling on the glycan portion of the protein, minimizing the risk of altering the protein's function by modifying critical amino acid residues.
Q3: What is the optimal pH for this compound labeling?
The optimal pH for the hydrazone ligation reaction is acidic, typically around pH 4.5-5.5.[2] The reaction rate is significantly slower at neutral pH.[3][4][5] Therefore, using a buffer in the acidic range is crucial for efficient labeling.
Q4: Can I use PBS buffer for my labeling reaction?
While not optimal, it is possible to perform the labeling in PBS at pH 7.4. However, be aware that the reaction will be significantly slower compared to an acidic buffer. Kinetic studies have shown that hydrazone formation is slow at neutral pH. If you must use PBS, consider increasing the reaction time and the concentration of the dye.
Q5: How should I store this compound?
This compound should be stored at -20°C in the dark. For short-term storage, it can be kept at room temperature for up to three weeks, protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Fluorescent Signal | Inefficient Labeling Reaction: The pH of the reaction buffer was not optimal. | Ensure the reaction buffer is acidic (pH 4.5-5.5). We recommend using 0.1 M Sodium Acetate buffer, pH 5.5. |
| Presence of Incompatible Buffer Components: Your buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles. | Exchange your sample into a compatible buffer, such as MES or sodium acetate, before labeling. | |
| Insufficient Aldehyde/Ketone Groups: The oxidation step was incomplete or the target molecule has few accessible carbonyl groups. | Optimize the concentration of the oxidizing agent (e.g., sodium periodate) and the reaction time. Ensure the target molecule is properly prepared. | |
| Degradation of this compound: The dye has been improperly stored or handled. | Use a fresh aliquot of the dye. Always store it at -20°C and protect it from light. | |
| High Background Signal | Non-specific Binding of the Dye: The dye is electrostatically interacting with your sample or the solid support. | Increase the ionic strength of your wash buffers (e.g., by adding 150 mM NaCl). Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers. |
| Excess Unreacted Dye: The purification step after labeling was not sufficient to remove all the free dye. | Use a desalting column or dialysis with an appropriate molecular weight cutoff to thoroughly remove unreacted this compound. | |
| Precipitation of the Labeled Protein: The labeled protein has aggregated and precipitated. | Consider adding stabilizing agents like glycerol (5-10%) or sugars (e.g., sucrose, trehalose) to your reaction and storage buffers. | |
| Unexpected Molecular Weight Shift | Multiple Dye Molecules per Protein: A high molar excess of the dye was used, leading to multiple labels per molecule. | Reduce the molar ratio of this compound to your target molecule in the labeling reaction. |
Data and Protocols
Buffer Compatibility
The choice of buffer is critical for successful this compound labeling. Below is a summary of compatible and incompatible buffers.
| Buffer Type | Recommendation | Rationale |
| Sodium Acetate (pH 4.5-5.5) | Highly Recommended | The acidic pH is optimal for the hydrazone formation reaction. |
| MES (pH 5.5-6.5) | Recommended | Provides good buffering capacity in the slightly acidic range suitable for the reaction. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Use with Caution | The reaction rate is significantly slower at neutral pH. Longer incubation times may be required. |
| Tris (e.g., Tris-HCl) | Not Recommended | Contains primary amines that will react with the hydrazide, quenching the labeling reaction. |
| Glycine | Not Recommended | Contains primary amines that will compete with the target molecule for the dye. |
| Citrate | Not Recommended | Can interfere with some protein functions and may not be suitable for all applications. |
Impact of pH on Hydrazone Formation Rate
The rate of hydrazone formation is highly dependent on the pH of the reaction. The table below summarizes the general effect of pH on the reaction kinetics.
| pH Range | Reaction Rate | Explanation |
| 3.0 - 4.0 | Moderate | The hydrazide is protonated, reducing its nucleophilicity. |
| 4.5 - 5.5 | Optimal | This pH range provides a good balance between a sufficiently nucleophilic hydrazide and acid catalysis of the reaction. |
| 6.0 - 7.0 | Slow | The rate-limiting step at neutral pH is the breakdown of the tetrahedral intermediate, which is slow without acid catalysis. |
| > 7.5 | Very Slow | The lack of acid catalysis significantly hinders the reaction rate. |
Detailed Experimental Protocol: Labeling of Glycoproteins
This protocol describes the generation of aldehyde groups on a glycoprotein followed by labeling with this compound.
Materials:
-
Glycoprotein solution (e.g., antibody at 1-5 mg/mL)
-
This compound
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol
-
Desalting column or dialysis equipment
-
DMSO (anhydrous)
Procedure:
-
Buffer Exchange: Ensure your glycoprotein is in 0.1 M Sodium Acetate Buffer, pH 5.5. If not, perform a buffer exchange using a desalting column or dialysis.
-
Oxidation of Glycoprotein:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in cold 0.1 M Sodium Acetate Buffer, pH 5.5.
-
Add the periodate solution to your glycoprotein solution at a final concentration of 1-10 mM.
-
Incubate on ice for 15-30 minutes in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate on ice for 5 minutes.
-
Remove the excess periodate and glycerol by passing the solution through a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 20-50 fold molar excess of the dye.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Visualizations
Caption: Glycoprotein labeling workflow with this compound.
Caption: Reaction of this compound with a carbonyl group.
Caption: Troubleshooting logic for this compound labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfo-Cy3 Hydrazide Staining
Welcome to the technical support center for Sulfo-Cy3 hydrazide staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols, with a specific focus on the critical washing steps to ensure high-quality, specific signals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye used for labeling biomolecules.[1][2] It contains a hydrazide group that reacts with aldehyde or ketone groups on target molecules, such as the carbohydrate moieties of glycoproteins, to form a stable covalent bond.[1][3] The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the water solubility of the dye, making it suitable for use in aqueous biological buffers.[1]
Q2: What are the primary causes of high background fluorescence in this compound staining?
High background fluorescence can obscure specific signals and complicate data interpretation. Common causes include:
-
Autofluorescence: Many cells and tissues naturally fluoresce due to endogenous molecules like NADH, flavins, and lipofuscin.
-
Excess Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular components.
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can leave unreacted aldehyde groups that bind to the hydrazide dye, contributing to background signal.
-
Inadequate Washing: Insufficient washing after staining can leave residual, unbound this compound in the sample.
-
Non-Specific Binding: The dye may bind non-specifically to hydrophobic regions of proteins or lipids. Some cyanine dyes have also been shown to bind non-specifically to monocytes and macrophages.
Q3: Why are washing steps so critical in this staining procedure?
Washing steps are crucial for removing unbound and non-specifically bound dye, thereby reducing background noise and increasing the signal-to-noise ratio. Thorough washing ensures that the detected fluorescence is specifically from the this compound covalently bound to the target molecules.
Troubleshooting Guide: High Background and Non-Specific Staining
This guide addresses common issues encountered during this compound staining and provides targeted solutions.
Issue 1: High, Diffuse Background Fluorescence
| Possible Cause | Recommended Solution |
| Autofluorescence | Treat samples with a quenching agent. A common method is incubation with a fresh 0.1% solution of sodium borohydride in PBS for 10-15 minutes at room temperature. |
| Excess Dye Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Inadequate Washing | Increase the number and duration of wash steps. Use a wash buffer containing a mild detergent like Tween-20. Gentle agitation during washing can also improve efficiency. |
Issue 2: Punctate or Granular Background Staining
| Possible Cause | Recommended Solution |
| Dye Aggregates | Filter the this compound working solution through a 0.22 µm syringe filter before use. Centrifuging the solution at high speed for 5-10 minutes and using the supernatant can also help. |
| Precipitates in Buffers | Ensure all buffer components are fully dissolved. Filter buffers if necessary. |
| Ineffective Removal of Aggregates | Increase the wash time and agitation to more effectively remove dye aggregates that may be non-specifically trapped in the sample. |
Data Presentation: Optimizing Washing Buffer Composition
The composition of your wash buffer can significantly impact background fluorescence. The following table provides a starting point for optimizing your wash buffer.
| Component | Typical Concentration | Purpose | Notes |
| PBS (Phosphate-Buffered Saline) | 1X | Maintains physiological pH and osmolarity. | Standard base for most wash buffers. |
| Tween-20 | 0.05% - 0.1% (v/v) | Non-ionic detergent that reduces non-specific hydrophobic interactions. | Higher concentrations may disrupt cell membranes. |
| NaCl (Sodium Chloride) | 150 mM (in PBS) - 500 mM | Increasing salt concentration can help to disrupt non-specific ionic interactions. | Test in increments to find the optimal concentration without affecting specific binding. |
Experimental Protocols
Protocol 1: General Staining of Glycoproteins on Cells or Tissue Sections
-
Fixation: Fix cells or tissue with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Oxidation: Incubate with 10 mg/mL sodium periodate in 3% acetic acid for 20-30 minutes at room temperature in the dark. This step oxidizes the glycan chains to create aldehyde groups.
-
Washing: Wash twice with 3% acetic acid, 5 minutes each.
-
Staining: Incubate with the optimized concentration of this compound in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three to five times with a wash buffer containing 0.1% Tween-20 in PBS for 5-10 minutes each, with gentle agitation.
-
Mounting and Imaging: Mount the sample using an antifade mounting medium and image using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm).
Protocol 2: Quenching of Autofluorescence with Sodium Borohydride
This protocol should be performed after fixation and before the oxidation step if high autofluorescence is observed.
-
Deparaffinize and Rehydrate (for paraffin-embedded tissues): If using paraffin-embedded tissues, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval (if necessary): Perform antigen retrieval if required for your specific application.
-
Sodium Borohydride Incubation: Prepare a fresh 0.1% solution of sodium borohydride in PBS. Incubate the tissue sections in this solution for 10-15 minutes at room temperature. You may observe bubbling, which is normal.
-
Washing: Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Proceed with the oxidation step of your staining protocol.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and decision-making for troubleshooting, the following diagrams are provided.
Caption: A generalized workflow for this compound staining.
Caption: A decision tree for troubleshooting high background staining.
References
Validation & Comparative
A Comparative Guide to Glycan Labeling: Hydrazone Formation vs. Reductive Amination
For researchers, scientists, and drug development professionals engaged in glycan analysis, the selection of an appropriate labeling strategy is a critical determinant of experimental success. Derivatization of glycans with chromophores or fluorophores is essential for their detection and quantification.[1] Two of the most prevalent methods for labeling the reducing end of a glycan are hydrazone formation and reductive amination.[1][2]
This guide provides an objective comparison of these two chemistries, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the optimal method for your research needs.
Reaction Mechanisms and Principles
Both methods target the aldehyde group present in the open-ring form of a glycan's reducing-end sugar. However, they proceed through distinct chemical pathways to form different covalent linkages.
Reductive Amination: This is a two-step process. First, a primary amine on the fluorescent label reacts with the glycan's aldehyde to form an imine (or Schiff base). In the second step, a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), reduces the imine to form a stable secondary amine linkage.
Hydrazone Formation: This is a condensation reaction where a hydrazide-functionalized label reacts with the glycan's aldehyde to form a hydrazone bond (a C=N-N linkage), releasing a water molecule in the process. This reaction is reversible and is often catalyzed by acid.
Figure 1. Reaction mechanisms for Reductive Amination and Hydrazone Formation.
Quantitative Performance Comparison
The choice between these methods often depends on the desired balance between reaction efficiency and the stability of the final conjugate. A key consideration is a side reaction in reductive amination where the reducing agent can convert the glycan's aldehyde to an alcohol, rendering it unlabelable.
| Parameter | Reductive Amination | Hydrazone Formation | References |
| Reaction Yield | Can be low (~10% with APTS) due to reduction of the glycan aldehyde to an unreactive alcohol by the reducing agent. | Can be very high (~90% with CBH), as no strong reducing agent is required. | |
| Linkage Formed | Secondary Amine (C-N) | Hydrazone (C=N-N) | |
| Linkage Stability | Highly stable, robust bond. | Reversible; labile to hydrolysis, especially at acidic pH. | |
| Key Reagents | Primary amine label, reducing agent (e.g., NaCNBH₃, 2-picoline borane). | Hydrazide label, acid catalyst (e.g., acetic acid). | |
| Reaction Time | Typically 1-4 hours. | Typically 1-2 hours. | |
| Common Labels | 2-Aminobenzamide (2-AB), 2-Aminobenzoic acid (2-AA), 8-Aminopyrene-1,3,6-trisulfonic acid (APTS), Procainamide (ProA). | Cascade Blue hydrazide (CBH), Girard's T reagent, INLIGHT™ tag, Mannosylhydrazine conjugates. | |
| Primary Advantage | Forms a highly stable, permanent tag suitable for extensive downstream analysis. | High reaction efficiency and yield; reversibility can be exploited for glycan capture and release. | |
| Primary Disadvantage | Lower yields due to analyte side-reactions; use of toxic reducing agents like NaCNBH₃. | Linkage is less stable and can hydrolyze, which may be undesirable for quantitative downstream analysis. |
Experimental Workflow
The overall laboratory workflow for both labeling methods is similar, involving glycan release, labeling, and purification. The key differences lie in the specific reagents and incubation conditions used during the labeling step.
Figure 2. General experimental workflow for glycan labeling.
Experimental Protocols
The following are representative protocols. Optimal conditions may vary based on the specific glycans and labels used.
Protocol 1: Reductive Amination with 2-Aminobenzamide (2-AB)
This protocol is based on the widely cited method by Bigge et al. (1995) and is suitable for fluorescent labeling of N-glycans for HPLC analysis.
Materials:
-
Dried glycan sample
-
Labeling Solution: 0.35 M 2-AB and 1 M NaCNBH₃ in DMSO/glacial acetic acid (7:3 v/v). Prepare fresh.
-
DMSO (Dimethyl sulfoxide)
-
Glacial Acetic Acid
-
Heat block or oven at 65°C
-
HILIC SPE cartridges for cleanup
Procedure:
-
Ensure the glycan sample is completely dry in a reaction vial.
-
Add 10 µL of the freshly prepared Labeling Solution to the dried glycan sample.
-
Vortex briefly to ensure the sample is fully dissolved.
-
Incubate the reaction mixture at 65°C for 2-3 hours in a heat block.
-
After incubation, cool the sample to room temperature.
-
Proceed with sample cleanup to remove excess 2-AB label and reagents. HILIC-based solid-phase extraction (SPE) is a common and effective method.
-
Elute the labeled glycans with water. The sample is now ready for analysis by HPLC or UPLC with fluorescence detection.
Protocol 2: Hydrazone Formation with a Fluorescent Hydrazide Label
This protocol provides a general method for labeling glycans using a hydrazide-containing dye.
Materials:
-
Dried glycan sample
-
Fluorescent hydrazide label
-
Labeling Buffer: 30-45% acetic acid in DMSO.
-
Heat block at 60°C
-
HILIC SPE cartridges for cleanup
Procedure:
-
Prepare the labeling solution by dissolving the fluorescent hydrazide label in the Labeling Buffer. The optimal concentration should be determined experimentally but can start in the range of 0.1 µg/µL.
-
Resuspend the dried glycan sample in 10 µL of the labeling solution.
-
Ensure the sample is fully dissolved by gentle vortexing or pipetting.
-
Incubate the reaction mixture at 60°C for 1-2 hours in a heat block.
-
After incubation, cool the sample to room temperature.
-
Purify the sample to remove the excess, unreacted fluorescent label. HILIC SPE is a suitable method.
-
Wash the SPE cartridge with a high percentage of organic solvent (e.g., 85% acetonitrile) to remove excess hydrophobic dye.
-
Elute the labeled glycans with an aqueous solvent (e.g., water). The sample can be dried and reconstituted for analysis.
Conclusion and Recommendations
The choice between hydrazone formation and reductive amination is dictated by the specific goals of the experiment.
Choose Reductive Amination when:
-
Stability is paramount: The resulting secondary amine bond is extremely stable, making it ideal for quantitative studies and analyses that involve harsh conditions.
-
You are using well-established analytical workflows based on labels like 2-AB or ProA.
Choose Hydrazone Formation when:
-
Maximizing yield is critical: The reaction is significantly more efficient and avoids the analyte loss associated with the reducing agent in the alternative method.
-
Reversibility is desired: The pH-labile nature of the hydrazone bond is ideal for "capture and release" strategies, such as conjugating glycans to a solid support for purification.
-
A rapid, high-efficiency labeling protocol is required.
For most applications focused on robust, quantitative profiling of glycans via LC-MS where tag stability is essential, reductive amination remains a trusted standard despite its lower yield. However, for applications demanding the highest possible labeling efficiency or those designed around reversible conjugation, hydrazone formation presents a superior alternative.
References
A Head-to-Head Comparison: Sulfo-Cy3 Hydrazide vs. NHS Ester for Specific Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological inquiry. The choice of conjugation chemistry is paramount, directly influencing the specificity, stability, and functionality of the resulting labeled protein. This guide provides an in-depth, objective comparison of two prevalent amine-reactive and carbonyl-reactive labeling reagents: Sulfo-Cy3 NHS ester and Sulfo-Cy3 hydrazide.
This comparison will delve into the fundamental chemistry of each reagent, outlining their target specificities, reaction mechanisms, and the characteristics of the resulting covalent bonds. We will present a summary of quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the optimal labeling strategy for your research needs.
At a Glance: Key Differences
| Feature | This compound | Sulfo-Cy3 NHS Ester |
| Target Functional Group | Aldehydes and Ketones (Carbonyls) | Primary Amines (-NH₂) |
| Primary Application | Site-specific labeling of glycoproteins (after oxidation) | General labeling of proteins |
| Resulting Bond | Hydrazone | Amide |
| Bond Stability | Reversible under acidic conditions[1] | Highly Stable[1] |
| Optimal Reaction pH | 5.0 - 7.0[1] | 7.0 - 9.0 |
| Specificity | High (targets introduced carbonyls) | Moderate (targets abundant lysines and N-terminus) |
| Common Side Reactions | Generally clean, with water as the main byproduct. | Hydrolysis of the NHS ester |
Reaction Mechanisms and Specificity
The fundamental difference between this compound and NHS ester lies in the functional groups they target on a protein, which in turn dictates the specificity of the labeling.
This compound: Precision Targeting of Carbonyls
This compound possesses a hydrazide moiety (-CONHNH₂) that specifically reacts with aldehyde or ketone groups to form a hydrazone bond.[2] Since native proteins rarely contain accessible carbonyl groups, this chemistry is exceptionally suited for the site-specific labeling of glycoproteins.[3] The carbohydrate moieties of glycoproteins can be gently oxidized with sodium periodate to generate reactive aldehydes, providing a handle for the hydrazide dye to attach. This approach is particularly advantageous as it often targets glycosylation sites that are distal to the protein's active or binding sites, thus minimizing functional disruption.
Sulfo-Cy3 NHS Ester: Broad Labeling of Primary Amines
Sulfo-Cy3 NHS (N-hydroxysuccinimide) ester is a highly reactive compound that targets primary amines, such as the ε-amine of lysine residues and the α-amine at the N-terminus of a protein. This reaction, known as acylation, results in the formation of a very stable amide bond. Given that lysine residues are often abundant and distributed across the protein surface, NHS ester labeling is a robust and straightforward method for general protein labeling. However, this can also be a drawback, as it can lead to a heterogeneous population of labeled proteins with the dye attached at various locations, potentially impacting protein function if critical lysine residues are modified. The primary competing reaction is the hydrolysis of the NHS ester in an aqueous buffer, which inactivates the dye.
Quantitative Performance Comparison
| Parameter | This compound | Sulfo-Cy3 NHS Ester | Supporting Data Insights |
| Typical Labeling Efficiency | High, can approach 100% with optimized conditions | Variable, often results in a mixture of species | Hydrazide labeling of aldehyde-tagged proteins has been shown to reach near-quantitative levels. NHS ester reactions can achieve high yields but may produce heterogeneously labeled products. |
| Control over Degree of Labeling (DoL) | High, dependent on the number of generated carbonyls | Moderate, can be challenging to control precisely | The number of reactive sites for hydrazide labeling can be controlled by the extent of oxidation. DoL for NHS esters is influenced by the number of accessible lysines and reaction conditions. |
| Reaction Kinetics | Can be slower than NHS ester chemistry, especially at neutral pH | Generally rapid at optimal pH | Hydrazone formation can be slower than acylation, but rates can be increased with catalysts like aniline. |
| Linkage Stability (Half-life) | pH-dependent; stable at neutral pH, but can be reversible in acidic conditions (hours to days) | Very high; stable under a wide range of physiological conditions | The amide bond formed by NHS esters is one of the most stable linkages in bioconjugation. Hydrazone stability can be influenced by the structure of the reacting carbonyl. |
Experimental Protocols
Below are generalized protocols for labeling proteins with this compound and Sulfo-Cy3 NHS ester. It is crucial to optimize these protocols for your specific protein and application.
Protocol 1: Glycoprotein Labeling with this compound
This protocol involves two main steps: the oxidation of the glycoprotein to generate aldehydes, followed by conjugation with the hydrazide dye.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 15% glycerol in PBS
-
Desalting column
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in Labeling Buffer to a concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 15-30 minutes at room temperature.
-
Quench the reaction by adding the Quenching Solution.
-
Remove excess periodate and byproducts using a desalting column equilibrated with Labeling Buffer.
-
-
Hydrazide Labeling:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a stock solution.
-
Add the this compound stock solution to the oxidized glycoprotein solution. A molar excess of 20-50 fold of the hydrazide dye over the protein is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the labeled glycoprotein from excess dye using a desalting column or dialysis.
-
Protocol 2: Protein Labeling with Sulfo-Cy3 NHS Ester
Materials:
-
Protein of interest
-
Sulfo-Cy3 NHS ester
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in Labeling Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 5:1 to 20:1 is common.
-
Ensure the final concentration of DMSO or DMF in the reaction mixture is less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and byproducts using a desalting column or dialysis.
-
Experimental Workflow Comparison
The following diagram illustrates the key steps and decision points when choosing between this compound and NHS ester for protein labeling.
Conclusion
The choice between this compound and Sulfo-Cy3 NHS ester for protein labeling is fundamentally driven by the research question and the nature of the target protein.
Choose this compound when:
-
The target is a glycoprotein.
-
Site-specific labeling is critical to preserve protein function.
-
A reversible linkage under acidic conditions is desired for applications like drug release.
Choose Sulfo-Cy3 NHS ester when:
-
A simple and robust method for general protein labeling is required.
-
The protein has accessible lysine residues that are not critical for its function.
-
A highly stable, permanent linkage is necessary.
By carefully considering the principles and protocols outlined in this guide, researchers can make an informed decision to achieve optimal, reproducible, and meaningful results in their protein labeling experiments.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle of Red Fluorophores: Unveiling the Photostability of Sulfo-Cy3 and its Competitors
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount to generating high-quality, reproducible data. In the realm of red fluorophores, Sulfo-Cy3 has long been a popular choice. This guide provides an in-depth, objective comparison of the photostability of Sulfo-Cy3 against three other widely used red fluorophores: Alexa Fluor 555, DyLight 550, and Rhodamine Red-X. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the evaluation process, this guide aims to empower researchers to make informed decisions for their specific experimental needs.
Performance at a Glance: A Quantitative Comparison
The photostability of a fluorophore, its resistance to photobleaching under illumination, is a critical factor for imaging experiments that require prolonged or intense excitation, such as time-lapse microscopy or single-molecule studies. The following table summarizes the key photophysical properties of Sulfo-Cy3 and its competitors, with a focus on parameters that influence their photostability. It is important to note that direct, head-to-head quantitative comparisons of photostability across different studies can be challenging due to variations in experimental conditions. The data presented here is compiled from multiple sources to provide a comprehensive overview.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Sulfo-Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Good |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | Excellent[1][2][3] |
| DyLight 550 | ~562 | ~576 | ~150,000 | High | Very Good to Excellent[4] |
| Rhodamine Red-X | ~570 | ~590 | ~85,000 | ~0.75-0.92 | Good to Very Good |
Key Observations:
-
Alexa Fluor 555 consistently demonstrates superior photostability compared to Cy3, a structurally similar dye to Sulfo-Cy3. This makes it a strong candidate for demanding imaging applications.
-
DyLight 550 is marketed as a highly photostable dye, with some sources suggesting its performance is comparable or even superior to Alexa Fluor dyes.
-
Sulfo-Cy3 , while a reliable fluorophore, generally exhibits good but not exceptional photostability in comparison to its more modern counterparts.
-
Rhodamine Red-X , belonging to the photostable rhodamine family, offers a good balance of brightness and stability.
Experimental Protocols for Photostability Assessment
To quantitatively compare the photostability of different fluorophores, a standardized experimental protocol is crucial. The following outlines a general methodology for measuring photobleaching rates.
Objective: To determine the rate of photobleaching for different fluorophores under controlled illumination conditions.
Materials:
-
Microscope slides and coverslips
-
Fluorophore-conjugated antibodies or other biomolecules
-
Mounting medium (with and without antifade reagents for comparison)
-
Fluorescence microscope with a suitable laser line for excitation (e.g., 532 nm or 561 nm) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with the fluorophore-conjugated biomolecules of interest. Ensure a consistent concentration and distribution of the fluorophores across all samples.
-
Mount the samples using a defined mounting medium. To assess the intrinsic photostability, initial experiments can be performed without antifade reagents.
-
-
Microscope Setup:
-
Use the same microscope, objective lens, and detector settings for all experiments to ensure comparability.
-
Select a laser line that provides efficient excitation for all fluorophores being compared.
-
Set the laser power to a constant and defined level. This is a critical parameter that directly influences the rate of photobleaching.
-
-
Image Acquisition:
-
Select a region of interest (ROI) on the slide.
-
Acquire a time-lapse series of images of the ROI under continuous laser illumination.
-
The time interval between images and the total acquisition time should be chosen to capture the decay in fluorescence intensity for all dyes.
-
-
Data Analysis:
-
Use image analysis software to measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorophores.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
From the resulting photobleaching curve, calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Experimental Workflow
To provide a clear understanding of the process for evaluating fluorophore photostability, the following diagram illustrates the key steps involved.
Caption: Experimental workflow for photostability comparison.
References
A Guide to Cellular Labeling: Comparing Sulfo-Cy3 Hydrazide and Its Alternatives
For researchers, scientists, and drug development professionals, the precise fluorescent labeling of cellular components is a cornerstone of modern biological inquiry. The decision to target molecules on the cell surface versus those within the cell's interior dictates the choice of fluorescent probe. This guide provides an objective comparison of Sulfo-Cy3 hydrazide, a membrane-impermeable dye, with alternative probes for both extracellular and intracellular labeling, supported by experimental data and detailed protocols.
The Critical Role of Membrane Permeability
The ability of a fluorescent dye to traverse the plasma membrane is a key determinant of its application. This property is governed by the dye's physicochemical characteristics, primarily its charge and hydrophilicity.
-
Membrane-Impermeable Dyes: These dyes, such as this compound, possess charged functional groups like sulfonates (SO₃⁻). These groups increase the dye's water solubility and prevent it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. This characteristic makes them ideal for the specific labeling of cell-surface proteins and glycans.
-
Membrane-Permeable Dyes: In contrast, these dyes are typically more hydrophobic and lack charged moieties. This allows them to pass through the cell membrane and accumulate inside the cell, enabling the visualization of intracellular structures and proteins.
This compound: A Tool for Probing the Cell Surface
This compound is a bright, water-soluble fluorescent dye belonging to the cyanine family. Its defining feature is the presence of sulfonate groups, which render it impermeable to the cell membrane . The hydrazide functional group provides a reactive handle for covalently attaching the dye to aldehyde or ketone groups. In a cellular context, these reactive groups can be generated on cell surface glycoproteins through mild oxidation of their sugar moieties, allowing for specific and robust labeling of the cell exterior.
Performance Comparison of Fluorescent Hydrazides
To aid in the selection of the appropriate tool for your research, the following table provides a quantitative comparison of this compound with both membrane-impermeable and membrane-permeable alternatives.
| Feature | This compound | Alexa Fluor 488 Hydrazide | Rhodamine B Hydrazide | BODIPY FL Hydrazide |
| Membrane Permeability | Impermeable | Impermeable | Permeable | Permeable |
| Primary Application | Cell Surface Labeling | Cell Surface Labeling / Microinjection | Intracellular Labeling | Intracellular Labeling |
| Excitation Max (nm) | ~555 | ~495 | ~570 | ~505 |
| Emission Max (nm) | ~570 | ~519 | ~590 | ~513 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~71,000 | ~120,000 | ~80,000 |
| Quantum Yield | ~0.15 | ~0.92 | ~0.36 | ~0.90 |
| Relative Photostability | High | Very High | Moderate | High |
| Relative Brightness | High | Very High | High | Very High |
| Water Solubility | High | High | Moderate | Low |
Experimental Protocols
Labeling of Cell Surface Glycoproteins with this compound
This protocol outlines a method for the specific labeling of glycoproteins on the surface of live cells.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4
-
Sodium periodate (NaIO₄)
-
Glycerol
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Cell Preparation:
-
For adherent cells, wash twice with ice-cold PBS, pH 7.4.
-
For suspension cells, pellet at 300 x g for 5 minutes at 4°C and wash twice with ice-cold PBS, pH 7.4.
-
-
Oxidation:
-
Resuspend the cell pellet in ice-cold PBS, pH 6.5.
-
Add sodium periodate to a final concentration of 1 mM.
-
Incubate on ice for 15 minutes in the dark.
-
-
Quenching:
-
To quench the reaction, add glycerol to a final concentration of 1 mM and incubate on ice for an additional 5 minutes.
-
Wash the cells three times with ice-cold PBS, pH 7.4.
-
-
Labeling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a working concentration of 100-200 µM in PBS, pH 7.4.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
To remove unbound dye, wash the cells three times with PBS, pH 7.4, containing 1% Bovine Serum Albumin (BSA).
-
-
Imaging:
-
The cells are now labeled and ready for visualization by fluorescence microscopy.
-
Intracellular Labeling with a Membrane-Permeable Hydrazide
This protocol provides a general method for labeling intracellular components using a membrane-permeable dye such as BODIPY FL hydrazide.
Materials:
-
Cultured cells
-
Serum-free cell culture medium
-
BODIPY FL hydrazide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips or in imaging-compatible dishes and culture to the desired confluency.
-
-
Labeling Solution Preparation:
-
Prepare a 1-10 mM stock solution of the membrane-permeable hydrazide dye in anhydrous DMSO.
-
Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed, serum-free cell culture medium.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and add the labeling solution.
-
Incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells and proceed with live-cell imaging.
-
Visualizing Workflows and Biological Pathways
The following diagrams illustrate the experimental workflows and a relevant biological signaling pathway where cell surface labeling is applicable.
Sulfo-Cy3 vs. Cy3: A Comparative Performance Guide for Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of fluorophore is critical to experimental success. This guide provides an objective comparison of the performance of Sulfo-Cy3 and its non-sulfonated counterpart, Cy3, in aqueous buffers. The addition of sulfo groups to the cyanine dye structure significantly impacts its properties, influencing its utility in various biological applications.
Key Performance Differences
The primary distinction between Sulfo-Cy3 and Cy3 lies in their solubility in aqueous environments. Sulfo-Cy3 is a sulfonated version of Cy3, which incorporates one or more sulfonate (SO₃⁻) groups into its chemical structure. This modification dramatically increases its hydrophilicity, leading to significant performance advantages in aqueous buffers commonly used in biological assays.
Solubility and Aggregation:
-
Sulfo-Cy3: Exhibits high water solubility due to the presence of charged sulfonate groups.[1] This increased hydrophilicity prevents the dye from aggregating in aqueous solutions. Dye aggregation is a common issue with hydrophobic fluorophores like the traditional Cy3, leading to fluorescence quenching and reduced signal intensity. The prevention of aggregation ensures a more stable and reliable fluorescent signal.
-
Cy3: As a more hydrophobic molecule, Cy3 has a greater tendency to aggregate in aqueous buffers, particularly at higher concentrations. This aggregation can significantly diminish its fluorescence quantum yield and lead to unpredictable performance.
Fluorescence Quantum Yield:
The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical factor for the brightness of a fluorophore.
-
Sulfo-Cy3: The prevention of aggregation in aqueous buffers directly contributes to a higher and more stable quantum yield. One study demonstrated that a sulfonated Cy3 (sCy3) exhibited a fluorescence quantum yield 2.67 times higher than that of the non-sulfonated Cy3 in an aqueous environment.
-
Cy3: The quantum yield of Cy3 in aqueous solutions can be significantly lower due to aggregation-induced quenching. Its performance is more sensitive to the local environment and concentration.
Photostability:
Photostability, the ability of a fluorophore to resist degradation upon exposure to excitation light, is crucial for imaging experiments that require prolonged or intense illumination.
-
Sulfo-Cy3: While direct head-to-head quantitative comparisons are limited in the literature, the sulfonation of cyanine dyes is generally reported to offer slight improvements in photostability.[1] The enhanced solubility and reduced aggregation of Sulfo-Cy3 likely contribute to a more consistent and predictable photostability profile in aqueous buffers.
-
Cy3: The photostability of Cy3 can be compromised by its tendency to aggregate. Aggregated dyes can exhibit different photobleaching kinetics compared to monomeric dyes.
Quantitative Data Summary
The following table summarizes the key quantitative performance indicators for Sulfo-Cy3 and Cy3 in aqueous buffers. It is important to note that direct comparative data under identical experimental conditions is not always available in the published literature.
| Performance Parameter | Sulfo-Cy3 | Cy3 | Key Considerations |
| Solubility in Aqueous Buffers | High | Low | Sulfonation significantly increases hydrophilicity, preventing aggregation. |
| Fluorescence Quantum Yield (Φ) | Higher | Lower (prone to quenching) | A sulfonated Cy3 was reported to have a 2.67x higher quantum yield in one study. |
| Photostability | Generally Good | Moderate (can be variable) | Improved solubility of Sulfo-Cy3 may contribute to more consistent photostability. |
| Excitation Maximum (λex) | ~550 nm | ~550 nm | Spectral properties are largely unaffected by sulfonation. |
| Emission Maximum (λem) | ~570 nm | ~570 nm | Spectral properties are largely unaffected by sulfonation. |
Experimental Protocols
To empirically determine the performance of Sulfo-Cy3 and Cy3 in a specific experimental context, the following protocols can be employed.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (e.g., Sulfo-Cy3) relative to a standard with a known quantum yield (e.g., Cy3, if its quantum yield in a non-aggregating solvent is known, or another standard like Rhodamine 6G).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sulfo-Cy3 and Cy3 dye stocks
-
Reference standard dye with known quantum yield
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of Sulfo-Cy3, Cy3, and the reference standard in a suitable solvent (e.g., DMSO for Cy3, water for Sulfo-Cy3).
-
Prepare Dilutions: Prepare a series of dilutions of each dye in the aqueous buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For each dye, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)
where Φ_ref is the quantum yield of the reference, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent (if the same solvent is used for sample and reference, this term is 1).
Protocol 2: Assessment of Photostability
This protocol outlines a method for comparing the photostability of Sulfo-Cy3 and Cy3 using fluorescence microscopy.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Microscope slides and coverslips
-
Sulfo-Cy3 and Cy3 labeled samples (e.g., antibodies, oligonucleotides)
-
Aqueous mounting medium
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare microscope slides with samples labeled with either Sulfo-Cy3 or Cy3 at a similar degree of labeling.
-
Microscope Setup:
-
Use identical microscope settings (objective, filters, laser power, exposure time) for both dyes.
-
Select a region of interest (ROI) for imaging.
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination.
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the photostability. A slower decay indicates higher photostability. The data can be fitted to an exponential decay curve to determine the photobleaching half-life.
-
Visualizations
Chemical Structure Comparison
Caption: Key structural difference between Cy3 and Sulfo-Cy3.
Experimental Workflow for Photostability Assessment
Caption: Experimental workflow for assessing dye photostability.
Conclusion
For applications in aqueous buffers, Sulfo-Cy3 offers significant performance advantages over the non-sulfonated Cy3. Its enhanced water solubility minimizes aggregation, leading to a higher and more stable fluorescence quantum yield and more reliable photostability. Researchers working with proteins, nucleic acids, and other biomolecules in aqueous environments will likely achieve more consistent and robust results with Sulfo-Cy3. While the spectral characteristics of the two dyes are nearly identical, the improved performance of Sulfo-Cy3 in aqueous solutions makes it the superior choice for most biological imaging and detection assays.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
